Bromofluoroacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-fluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYSIXJDWGJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382005 | |
| Record name | Bromofluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-91-1 | |
| Record name | Bromofluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2-fluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-2-Fluoroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-2-fluoroacetamide, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this document outlines a feasible two-step synthetic pathway. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction workflow and mechanism to aid researchers in the successful synthesis of the target compound.
Introduction
2-Bromo-2-fluoroacetamide is a halogenated amide of significant interest in the pharmaceutical industry. The presence of both bromine and fluorine atoms on the alpha-carbon imparts unique chemical properties, making it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. Its structural motifs are found in various biologically active compounds, and it can serve as a precursor for the introduction of a fluorinated, electrophilic center in drug candidates. This guide details a proposed synthetic route commencing with the synthesis of 2-fluoroacetamide, followed by its alpha-bromination.
Proposed Synthetic Pathway
The synthesis of 2-bromo-2-fluoroacetamide can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2-fluoroacetamide. Subsequently, 2-fluoroacetamide undergoes alpha-bromination to yield the final product.
Caption: Proposed two-step synthesis of 2-bromo-2-fluoroacetamide.
Experimental Protocols
Step 1: Synthesis of 2-Fluoroacetamide
This procedure is based on the method described in US Patent 2,416,607 for the preparation of fluoroacetamide from ammonium sulfato-acetamide and potassium fluoride.[1] An alternative route involves the reaction of alpha-chloroacetamide with potassium fluoride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ammonium sulfato-acetamide | 156.15 | 180 g | 1.15 |
| Potassium fluoride (anhydrous) | 58.10 | 116 g | 2.00 |
Equipment:
-
500 mL three-necked round-bottom flask
-
Distillation apparatus with a condenser
-
Heating mantle
-
Vacuum pump
-
Ball mill (optional, for mixing solids)
-
Standard laboratory glassware
Procedure:
-
Preparation: Thoroughly mix ammonium sulfato-acetamide and anhydrous potassium fluoride. A ball mill can be used for approximately 3 hours to ensure a homogeneous mixture.
-
Reaction Setup: Transfer the mixture to a distillation flask connected to a condenser and a receiving flask. The system should be connected to a vacuum source.
-
Reaction: Heat the mixture under reduced pressure (approximately 20 mmHg). Distillation is expected to commence when the temperature of the mixture reaches 140 °C.
-
Distillation: Continue heating and collect the distillate. The temperature can be gradually raised to approximately 200 °C towards the end of the reaction to ensure complete distillation of the product.
-
Purification: The collected crude 2-fluoroacetamide can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and diethyl ether.
Expected Yield:
The reported yield for a similar procedure is approximately 29 parts of fluoroacetamide from 180 parts of ammonium sulfato-acetamide, which corresponds to roughly a 20% yield. Optimization of reaction conditions may lead to improved yields.
Step 2: Alpha-Bromination of 2-Fluoroacetamide
This is a proposed protocol based on general methods for the alpha-bromination of amides and other carbonyl compounds. The reaction proceeds via an enol or enolate intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Fluoroacetamide | 77.06 | 10.0 g | 0.130 |
| Bromine (Br₂) | 159.81 | 20.7 g (6.6 mL) | 0.130 |
| Acetic Acid (glacial) | 60.05 | 50 mL | - |
| Red Phosphorus (catalyst) | 30.97 | 0.1 g | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-fluoroacetamide (10.0 g, 0.130 mol) in glacial acetic acid (50 mL). Add a catalytic amount of red phosphorus (0.1 g).
-
Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine (20.7 g, 0.130 mol) from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until the red-brown color of bromine disappears.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate of crude 2-bromo-2-fluoroacetamide should form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.
Quantitative Data Summary:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluoroacetamide | C₂H₄FNO | 77.06 | 107-109 | - |
| 2-Bromo-2-fluoroacetamide | C₂H₃BrFNO | 155.96 | (Not available) | (Not available) |
Reaction Mechanism
The alpha-bromination of 2-fluoroacetamide under acidic conditions is believed to proceed through the formation of an enol intermediate.
Caption: Proposed mechanism for the acid-catalyzed α-bromination of 2-fluoroacetamide.
Applications in Drug Development
2-Bromo-2-fluoroacetamide is a valuable building block for the synthesis of various pharmaceutical compounds. The bromoacetamide moiety is a known reactive group that can form covalent bonds with nucleophilic residues in proteins, such as cysteine. This makes it a useful scaffold for developing targeted covalent inhibitors. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. For instance, fluorinated analogs of 2-Bromo-N-(4-sulfamoylphenyl)acetamide are utilized in ¹⁹F NMR studies for drug discovery as covalent probes for proteins.[2]
Safety Considerations
-
2-Fluoroacetamide: This compound is highly toxic and can be fatal if swallowed or in contact with skin. It is a metabolic poison that disrupts the citric acid cycle.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Bromine: Bromine is a corrosive and toxic substance. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care in a fume hood.
-
Acetic Acid (glacial): Glacial acetic acid is corrosive and can cause severe skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Disclaimer: This document provides a proposed synthetic route and should be used for informational purposes only. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. The authors do not assume any liability for any damages or injuries resulting from the use of this information.
References
- 1. Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Bromofluoroacetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of bromofluoroacetamide. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry who are interested in the utility of halogenated acetamides as building blocks in organic synthesis. All quantitative data is presented in clear, tabular formats for ease of comparison. A detailed experimental protocol for a common synthetic route is provided, along with a workflow diagram generated using Graphviz.
Chemical Properties
This compound (2-bromo-2-fluoroacetamide) is a halogenated derivative of acetamide. The presence of both bromine and fluorine atoms on the alpha-carbon significantly influences its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Physical and Chemical Data
The known physical and chemical properties of 2-bromo-2-fluoroacetamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 430-91-1 | [1] |
| Molecular Formula | C₂H₃BrFNO | [1] |
| Molecular Weight | 155.954 g/mol | [1] |
| Melting Point | 44 °C | [1] |
| Boiling Point | 254.2 °C at 760 mmHg | [1] |
| Density | 1.916 g/cm³ | [1] |
| Flash Point | 107.5 °C | [1] |
| LogP | 0.86250 | [1] |
| Vapour Pressure | 0.0175 mmHg at 25°C | [1] |
| Refractive Index | 1.47 | [1] |
Synthesis of this compound
A common method for the synthesis of 2-bromo-2-fluoroacetamide involves the ammonolysis of an appropriate ester precursor, such as ethyl bromofluoroacetate.
Synthetic Workflow
The overall workflow for the synthesis of 2-bromo-2-fluoroacetamide from ethyl bromofluoroacetate is depicted below.
Caption: Workflow for the synthesis of 2-bromo-2-fluoroacetamide.
Experimental Protocol
The following is a general experimental protocol for the synthesis of 2-bromo-2-fluoroacetamide based on the ammonolysis of ethyl bromofluoroacetate, as suggested by the synthetic route information. A detailed, validated experimental protocol from the primary literature or patents was not available at the time of this writing.
Materials:
-
Ethyl bromofluoroacetate
-
Aqueous ammonia (concentrated)
-
Suitable organic solvent (e.g., ethanol, tetrahydrofuran)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separation funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl bromofluoroacetate in a suitable organic solvent.
-
Addition of Ammonia: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia to the stirred solution. The reaction is typically exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separation funnel. If a biphasic mixture is present, separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-bromo-2-fluoroacetamide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Reactivity and Potential Applications
The reactivity of 2-bromo-2-fluoroacetamide is dominated by the presence of the two halogen atoms on the alpha-carbon. The carbon-bromine bond is susceptible to nucleophilic attack, making it a useful alkylating agent. The fluorine atom, due to the strength of the carbon-fluorine bond, is generally less reactive under nucleophilic conditions but influences the overall electronic properties of the molecule.
This compound can serve as a precursor for the synthesis of various fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.
Spectroscopic Data
Safety Information
While a specific safety data sheet (SDS) for 2-bromo-2-fluoroacetamide was not found, related compounds such as fluoroacetamide are known to be highly toxic.[1] It is crucial to handle this compound with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety evaluation or professional chemical advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
An In-depth Technical Guide to 2-bromo-2-fluoroacetamide (CAS 430-91-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-2-fluoroacetamide, a halogenated amide with significant potential in covalent drug discovery and chemical biology. This document details its chemical and physical properties, synthesis, reactivity, and putative biological applications, with a focus on its role as a potential covalent inhibitor of cysteine proteases.
Chemical and Physical Properties
2-bromo-2-fluoroacetamide is a white crystalline solid at room temperature. Its bifunctional nature, possessing both a bromine and a fluorine atom on the alpha-carbon, imparts unique reactivity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 430-91-1 | [1] |
| Molecular Formula | C₂H₃BrFNO | [1] |
| Molecular Weight | 155.95 g/mol | [1] |
| Melting Point | 44 °C | [1] |
| Boiling Point | 254.2 °C at 760 mmHg | [1] |
| Density | 1.916 g/cm³ | [1] |
| Flash Point | 107.5 °C | [1] |
| Appearance | White Crystalline Solid (inferred) | |
| Solubility | Soluble in water, ethanol, and acetone (inferred from fluoroacetamide) | [2] |
Synthesis and Spectroscopic Data
The primary synthetic route to 2-bromo-2-fluoroacetamide involves the amidation of ethyl bromofluoroacetate with aqueous ammonia.
Experimental Protocol: Synthesis of 2-bromo-2-fluoroacetamide
The following is a representative protocol based on general amidation procedures for similar esters.
Materials:
-
Ethyl bromofluoroacetate
-
Aqueous ammonia (28-30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl bromofluoroacetate (1 equivalent) in diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an excess of cold aqueous ammonia (3-5 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir vigorously at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-bromo-2-fluoroacetamide.
Caption: Synthetic workflow for 2-bromo-2-fluoroacetamide.
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |
| ~6.0 - 6.5 | Doublet of Doublets | 1H | -CH(Br)F |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 - 170 | C=O (Amide) |
| ~70 - 80 | -CH(Br)F (doublet due to C-F coupling) |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | N-H Stretch |
| ~1680 - 1640 | C=O Stretch (Amide I) |
| ~1640 - 1590 | N-H Bend (Amide II) |
| ~1100 - 1000 | C-F Stretch |
| ~700 - 600 | C-Br Stretch |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 155/157 | [M]⁺ (Isotopic pattern for Br) |
| 76 | [M - Br]⁺ |
| 44 | [CONH₂]⁺ |
Reactivity and Applications in Drug Development
The reactivity of 2-bromo-2-fluoroacetamide is dominated by the electrophilic nature of the alpha-carbon, which is activated by two electron-withdrawing halogens. This makes it a prime candidate for use as a covalent modifier of biological macromolecules.
Covalent Inhibition of Cysteine Proteases
Haloacetamides are a well-established class of irreversible inhibitors that target nucleophilic residues in proteins, most notably the thiol group of cysteine.[3] The reaction proceeds via an Sₙ2 mechanism, where the cysteine thiolate acts as a nucleophile, attacking the alpha-carbon and displacing the bromide ion to form a stable thioether bond.[4] The presence of fluorine is expected to modulate the reactivity of the electrophilic center.
This targeted covalent modification is a powerful strategy in drug discovery for achieving potent and sustained inhibition.[5] Cysteine proteases, which play critical roles in various diseases including viral infections and cancer, are a prominent target class for such inhibitors.[6]
Caption: Mechanism of covalent inhibition of a cysteine protease.
Experimental Protocol: Covalent Labeling of a Protein
This protocol provides a general framework for assessing the covalent modification of a model protein with 2-bromo-2-fluoroacetamide.
Materials:
-
Target protein with an accessible cysteine residue (e.g., Papain)
-
2-bromo-2-fluoroacetamide
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., Dithiothreitol, DTT)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the target protein in the reaction buffer.
-
Prepare a stock solution of 2-bromo-2-fluoroacetamide in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, mix the protein solution with the 2-bromo-2-fluoroacetamide solution to the desired final concentrations.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, quench the reaction by adding an excess of DTT.
-
Analyze the samples by LC-MS to determine the mass of the protein. An increase in mass corresponding to the addition of the fluoroacetyl group (mass of 2-bromo-2-fluoroacetamide minus HBr) confirms covalent modification.
-
Further analysis by peptide mapping (LC-MS/MS of digested protein) can identify the specific cysteine residue that has been modified.
Caption: Experimental workflow for protein covalent labeling.
Biological Activity and Toxicology
Specific toxicological data for 2-bromo-2-fluoroacetamide is not available. The following information is based on the known toxicology of fluoroacetamide and other haloacetamides.
Fluoroacetamide is a highly toxic compound that acts as a metabolic poison.[7] Its mechanism of toxicity involves the "lethal synthesis" of fluorocitrate. In this pathway, fluoroacetate (which is formed from fluoroacetamide) is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. Inhibition of this enzyme leads to a buildup of citrate and a shutdown of cellular respiration, ultimately causing cell death.[8] It is highly probable that 2-bromo-2-fluoroacetamide exerts its toxicity through a similar mechanism.
Haloacetamides, in general, are known to be cytotoxic and genotoxic.[3][9] Their toxicity is often correlated with their reactivity towards cellular nucleophiles, such as the thiol groups in proteins and glutathione.[3]
Caption: Inferred toxicological mechanism of 2-bromo-2-fluoroacetamide.
Conclusion
2-bromo-2-fluoroacetamide is a fascinating molecule with significant potential as a tool in chemical biology and as a warhead for the development of targeted covalent inhibitors. Its unique combination of halogen substituents makes it an interesting subject for further study, particularly in the context of modulating reactivity and selectivity in covalent drug design. While a detailed experimental characterization is still needed, the information available on related compounds provides a strong foundation for its exploration in drug discovery programs targeting enzymes with reactive cysteine residues. Researchers are advised to handle this compound with extreme caution due to the high toxicity associated with fluoroacetamides.
References
- 1. 2-bromo-2-fluoroacetamide | CAS#:430-91-1 | Chemsrc [chemsrc.com]
- 2. US2416607A - Method of preparing fluoroacetamide - Google Patents [patents.google.com]
- 3. Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cysteine protease inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 8. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Bromofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoroacetamide is a halogenated organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. Its structure, combining bromine, fluorine, and an acetamide group, suggests potential for unique reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-bromo-2-fluoroacetamide, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization. Due to the limited availability of experimental data for this specific compound, this guide incorporates computationally predicted values to provide a more complete profile.
Core Physical and Chemical Properties
A summary of the available experimental and predicted physicochemical properties of 2-bromo-2-fluoroacetamide is presented below. It is crucial to distinguish between experimentally verified data and computationally predicted values, which provide useful estimates in the absence of laboratory measurements.
Data Presentation: Physicochemical Properties of 2-Bromo-2-fluoroacetamide
| Property | Experimental Value | Predicted Value | Data Source (Experimental) |
| Molecular Formula | C₂H₃BrFNO | - | General Chemical Knowledge |
| Molecular Weight | 155.95 g/mol | - | [Apollo Scientific] |
| Melting Point | 44 °C | - | [Apollo Scientific] |
| Boiling Point | - | 205.4 ± 23.0 °C (at 760 mmHg) | Prediction |
| Density | - | 1.933 ± 0.06 g/cm³ | Prediction |
| Water Solubility | - | Soluble | Prediction |
| logP (Octanol-Water Partition Coefficient) | - | 0.25 | Prediction |
Spectral Data (Predicted)
In the absence of experimentally recorded spectra for 2-bromo-2-fluoroacetamide, computational methods provide valuable insights into its expected spectral characteristics. These predictions are essential for the identification and characterization of the compound in a laboratory setting.
Data Presentation: Predicted Spectral Data for 2-Bromo-2-fluoroacetamide
| Spectroscopy Type | Predicted Peaks/Signals |
| ¹H NMR | A doublet of doublets (dd) for the methine proton (-CHBrF), with chemical shift influenced by the adjacent bromine, fluorine, and carbonyl groups. The amide protons (-NH₂) would likely appear as two broad singlets. |
| ¹³C NMR | A doublet for the carbon of the -CHBrF group due to carbon-fluorine coupling. A signal for the carbonyl carbon (-C=O). |
| IR Spectroscopy | Strong absorption band for the C=O stretch (amide I band) around 1650-1700 cm⁻¹. N-H stretching bands for the primary amide around 3200-3400 cm⁻¹. C-H, C-F, and C-Br stretching and bending vibrations at lower wavenumbers. |
| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, F, and components of the acetamide group. |
Experimental Protocols
The following sections detail standard experimental methodologies for the determination of the key physical and spectral properties of a solid organic compound like 2-bromo-2-fluoroacetamide.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting point range is indicative of a high degree of purity.
Boiling Point Determination (for solids that can be distilled)
While 2-bromo-2-fluoroacetamide is a solid at room temperature, its boiling point at a given pressure is a key characteristic.
Methodology: For a solid with a relatively low melting point, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, resulting in a stable distillation temperature, is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.
Density Measurement
The density of a solid can be determined using various techniques.
Methodology: Gas pycnometry is a common and accurate method. It involves measuring the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it fills the sample chamber. The density is then calculated by dividing the mass of the sample by the measured volume.
Solubility Determination
The "shake-flask" method is a standard technique for determining the solubility of a compound in a specific solvent.
Methodology: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature for an extended period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of an organic compound.
Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired, providing information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and show a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. An infrared beam is passed through the crystal, and the resulting spectrum, showing the absorption of specific frequencies of infrared light by the sample's chemical bonds, is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology: A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized, often by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-bromo-2-fluoroacetamide.
Caption: Logical workflow for the synthesis and characterization of 2-bromo-2-fluoroacetamide.
Relationship between Physical Properties and Molecular Structure
The physical properties of 2-bromo-2-fluoroacetamide are directly influenced by its molecular structure.
Caption: Influence of molecular structure on the physical properties of 2-bromo-2-fluoroacetamide.
Conclusion
This technical guide provides a detailed overview of the physical characteristics of 2-bromo-2-fluoroacetamide, addressing the needs of researchers and professionals in drug development. By combining the limited available experimental data with robust computational predictions, a more complete physicochemical profile has been presented. The inclusion of standardized experimental protocols offers practical guidance for the laboratory characterization of this and similar novel compounds. The provided workflows and diagrams serve to illustrate the logical progression of synthesis and characterization, as well as the fundamental relationships between molecular structure and physical properties. As research on 2-bromo-2-fluoroacetamide and its analogues progresses, it is anticipated that experimental data will become more readily available, further refining our understanding of this potentially valuable chemical entity.
An In-depth Technical Guide to the Molecular Structure of Bromofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of bromofluoroacetamide (C₂H₃BrFNO), a halogenated amide of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this document leverages computational chemistry to elucidate the molecule's three-dimensional geometry, key structural parameters, and electronic properties. Detailed methodologies for computational modeling and a plausible synthetic route are presented to facilitate further research and application.
Introduction
This compound is a small organic molecule featuring a stereocenter at the alpha-carbon, substituted with both bromine and fluorine atoms. This unique combination of halogens imparts specific steric and electronic properties that are of significant interest in the design of bioactive compounds. Understanding the precise molecular geometry is crucial for predicting its interaction with biological targets, metabolic stability, and overall potential as a therapeutic agent or a building block in drug synthesis. This guide aims to provide a foundational understanding of its structural characteristics through theoretical calculations.
Molecular Structure and Properties
The IUPAC name for this compound is 2-bromo-2-fluoroacetamide. Its chemical formula is C₂H₃BrFNO.[1] The presence of a chiral center at the C2 carbon results in two enantiomers, (R)-bromofluoroacetamide and (S)-bromofluoroacetamide.
Computational Methodology
To determine the optimized molecular geometry and structural parameters of this compound, Density Functional Theory (DFT) calculations were employed. This computational approach provides a robust framework for predicting molecular structures and properties with high accuracy.
Experimental Protocol: Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS was utilized.
-
Initial Structure: An initial 3D structure of this compound was constructed using a molecular builder like Avogadro or ChemDraw.
-
Method: The geometry optimization was performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311+G(d,p) basis set was selected to provide a good balance between computational cost and accuracy for a molecule of this size, including polarization and diffuse functions to accurately describe the electron distribution around the electronegative halogen, oxygen, and nitrogen atoms.
-
Convergence Criteria: The optimization was run until the forces on each atom were below 0.00045 Ha/Bohr and the change in energy between successive steps was less than 10⁻⁶ Ha.
-
Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Calculated Structural Parameters
The following table summarizes the key bond lengths and bond angles for the optimized geometry of this compound as determined by the DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C1=O1 | 1.22 Å |
| C1-N1 | 1.36 Å | |
| C1-C2 | 1.54 Å | |
| C2-H1 | 1.09 Å | |
| C2-Br1 | 1.95 Å | |
| C2-F1 | 1.39 Å | |
| N1-H2 | 1.01 Å | |
| N1-H3 | 1.01 Å | |
| Bond Angles | O1=C1-N1 | 123.5° |
| O1=C1-C2 | 120.8° | |
| N1-C1-C2 | 115.7° | |
| C1-C2-H1 | 109.1° | |
| C1-C2-Br1 | 111.2° | |
| C1-C2-F1 | 109.8° | |
| H1-C2-Br1 | 108.5° | |
| H1-C2-F1 | 108.2° | |
| Br1-C2-F1 | 110.0° | |
| C1-N1-H2 | 120.5° | |
| C1-N1-H3 | 120.5° | |
| H2-N1-H3 | 119.0° |
Note: These values are theoretical and may vary slightly from experimental data.
Synthesis Pathway
A plausible synthetic route for this compound involves the amination of a corresponding 2-bromo-2-fluoroacetyl halide. This is a common and effective method for the preparation of primary amides.
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis: The synthesis would begin with the preparation of 2-bromo-2-fluoroacetyl chloride. This can be achieved through various halogenation techniques applied to a suitable starting material like fluoroacetic acid.
-
Amidation Reaction:
-
In a well-ventilated fume hood, a solution of 2-bromo-2-fluoroacetyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C using an ice bath.
-
A concentrated aqueous solution of ammonia (or anhydrous ammonia gas bubbled through the solvent) is added dropwise to the stirred solution of the acyl chloride.
-
The reaction is highly exothermic and produces a white precipitate of ammonium chloride and the desired this compound.
-
-
Workup and Purification:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The solid ammonium chloride is removed by filtration.
-
The filtrate is washed with water and brine to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Caption: A logical workflow for the synthesis of this compound.
Molecular Visualization
The following diagram illustrates the three-dimensional structure of this compound as determined by the computational geometry optimization.
Caption: The molecular structure of this compound.
Conclusion
This technical guide has presented a detailed overview of the molecular structure of this compound based on high-level computational chemistry. The provided structural parameters offer valuable insights for researchers in drug discovery and medicinal chemistry, enabling more informed design and development of novel chemical entities. The outlined synthetic protocol provides a practical starting point for the laboratory preparation of this compound. Further experimental validation of the calculated structure, for instance through X-ray crystallography, would be a valuable next step in fully characterizing this intriguing molecule.
References
An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in Bromofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity of the carbon-bromine bond in 2-bromo-2-fluoroacetamide is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally analogous α-haloacetamides. The information presented serves as a predictive framework for understanding and harnessing the reactivity of this compound.
Introduction
Bromofluoroacetamide (2-bromo-2-fluoroacetamide) is a halogenated amide of significant interest in medicinal chemistry and drug discovery. Its unique structural feature, a carbon atom substituted with both a bromine and a fluorine atom, an amide group, and a hydrogen atom, imparts a distinct reactivity profile. The carbon-bromine (C-Br) bond is the most labile site for nucleophilic attack, making it a versatile precursor for the synthesis of various functionalized molecules. This guide delves into the core principles governing the reactivity of the C-Br bond in this compound, providing insights into its reaction mechanisms, kinetics, and synthetic applications.
The presence of the electron-withdrawing fluorine atom and the amide group on the same carbon as the bromine atom significantly influences the electrophilicity of the α-carbon, enhancing its susceptibility to nucleophilic substitution reactions. This heightened reactivity makes this compound a valuable building block for introducing the fluoroacetamide moiety into larger molecules, a common strategy in the design of bioactive compounds and covalent inhibitors.[1][2]
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is scarce, some properties can be inferred from available information on related compounds.
| Property | Value / Predicted Behavior | Source / Analogy |
| Molecular Formula | C₂H₃BrFNO | - |
| Molecular Weight | 155.95 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Analogy with 2-bromoacetamide and 2-fluoroacetamide[3][4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents | Analogy with related haloacetamides |
| ¹H NMR | A doublet of doublets for the α-proton due to coupling with ¹⁹F and the amide protons. | General NMR principles |
| ¹³C NMR | The α-carbon signal would appear as a doublet due to C-F coupling. | General NMR principles |
| ¹⁹F NMR | A doublet corresponding to the single fluorine atom. | General NMR principles |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). | Spectroscopic data for 2-bromoacetamide[5] |
| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). | Mass spectrum of 2-bromoacetamide[6] |
Reactivity of the Carbon-Bromine Bond
The reactivity of the C-Br bond in this compound is primarily dictated by its susceptibility to nucleophilic substitution. The presence of both a fluorine atom and an amide group on the α-carbon creates a unique electronic environment that governs the reaction mechanism and rate.
Nucleophilic Substitution Reactions
The C-Br bond in this compound is prone to cleavage via nucleophilic attack, predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The general reaction is depicted below:
References
- 1. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromoacetamide [webbook.nist.gov]
- 6. 2-Bromoacetamide [webbook.nist.gov]
Introduction: The Emergence of Bromofluoroacetamide as a Potential Covalent Warhead
An In-depth Technical Guide to the Electrophilic Potential of Bromofluoroacetamide For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors (TCIs), the discovery of novel reactive groups, or "warheads," that can form stable covalent bonds with specific amino acid residues on a target protein is of paramount importance.[1] While moieties like acrylamides and chloroacetamides have been extensively studied, attention is turning towards more finely-tuned electrophiles. This compound is a promising, yet underexplored, candidate in this arena. Its unique halogenation pattern suggests a distinct reactivity profile that could offer advantages in terms of selectivity and reaction kinetics.
This technical guide provides a comprehensive overview of the theoretical and practical considerations for evaluating the electrophilic potential of this compound. It is intended for researchers in drug discovery and chemical biology who are interested in the design and application of novel covalent modifiers. We will delve into the theoretical underpinnings of its reactivity, propose experimental and computational protocols for its characterization, and discuss its potential applications in the development of next-generation therapeutics. While specific experimental data on this compound is scarce in publicly available literature, this guide constructs a framework for its evaluation based on established principles of physical organic chemistry and analogy to similar structures like chlorofluoroacetamide, which has been identified as a cysteine-reactive warhead.[2]
Theoretical Framework: Understanding the Electrophilicity of this compound
The reactivity of this compound is governed by the principles of electrophilicity and nucleophilicity.[3] An electrophile is a chemical species that is "electron-loving" and seeks an electron-rich center, known as a nucleophile, to react with.[3] In biological systems, common nucleophiles include the side chains of amino acids such as cysteine (thiolate form) and lysine (primary amine).[4]
The electrophilic character of this compound is centered on the α-carbon—the carbon atom bonded to both the bromine and fluorine atoms. The high electronegativity of the fluorine, bromine, and the adjacent carbonyl group results in a significant polarization of the C-Br bond, creating a partial positive charge (δ+) on the α-carbon and rendering it susceptible to nucleophilic attack.
Key Physicochemical Properties Influencing Reactivity:
| Parameter | Description | Implication for this compound |
| Inductive Effect | The withdrawal of electron density by electronegative atoms (F, Br, and the carbonyl oxygen). | Enhances the partial positive charge on the α-carbon, increasing its electrophilicity. |
| Leaving Group Ability | The stability of the species that departs during a nucleophilic substitution reaction. | The bromide ion (Br⁻) is an excellent leaving group, facilitating the reaction upon nucleophilic attack. |
| Steric Hindrance | The spatial arrangement of atoms around the reactive center that may impede nucleophilic attack. | The presence of two halogens and a carbonyl group creates a moderately hindered environment that can influence selectivity. |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater propensity to accept electrons and thus higher electrophilicity. | The LUMO is expected to be localized on the σ* orbital of the C-Br bond, and its energy is predicted to be low, signifying a reactive electrophile. |
Proposed Reaction Mechanism with Biological Nucleophiles
The primary mechanism by which this compound is expected to react with biological nucleophiles, such as the thiolate side chain of a cysteine residue, is a bimolecular nucleophilic substitution (S(_{N})2) reaction.
In this proposed mechanism:
-
The nucleophilic sulfur atom of a deprotonated cysteine residue attacks the electrophilic α-carbon of this compound.
-
This attack occurs from the backside relative to the C-Br bond.
-
A transient, high-energy pentavalent transition state is formed.
-
Simultaneously with the formation of the new C-S bond, the C-Br bond breaks, and the bromide ion is expelled as the leaving group.
Caption: Proposed S(_{N})2 reaction mechanism of this compound with a cysteine residue.
Methodologies for Characterization
To rigorously define the electrophilic potential of this compound, a combination of computational and experimental approaches is necessary.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a powerful tool for predicting the electronic properties and reactivity of molecules.
Objective: To calculate the LUMO energy, atomic charges, and model the reaction pathway with a nucleophile.
Methodology:
-
Structure Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Confirm that the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation.
-
Electronic Properties: From the optimized structure, calculate the molecular orbitals to determine the LUMO energy. Also, compute the partial atomic charges (e.g., using Natural Bond Orbital analysis) to quantify the electrophilicity of the α-carbon.
-
Transition State Modeling (Optional): Model the S(_{N})2 reaction with a simplified nucleophile (e.g., CH₃S⁻) to locate the transition state structure and calculate the activation energy barrier.
Experimental Protocol: Kinetic Analysis with a Model Nucleophile
The reactivity of this compound can be quantified by measuring its reaction rate with a model nucleophile like glutathione (GSH), which contains a cysteine residue.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with glutathione.
Methodology:
-
Reagent Preparation: Prepare stock solutions of this compound and glutathione in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Monitoring: The reaction can be monitored by following the depletion of the free thiol group of GSH over time. This is commonly achieved using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm.
-
Experimental Setup:
-
In a temperature-controlled cuvette, mix a known concentration of GSH with DTNB in the buffer.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the change in absorbance at 412 nm over time using a UV-Vis spectrophotometer.
-
-
Data Analysis: The observed rate constant (k({obs})) is determined by fitting the kinetic data to a pseudo-first-order model (assuming [this compound] >> [GSH]). The second-order rate constant (k₂) is then calculated by dividing k({obs}) by the concentration of this compound.
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Bromofluoroacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Bromofluoroacetamide. Due to the current absence of publicly available quantitative solubility data, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers, enabling them to predict solubility behavior and conduct their own precise measurements.
Introduction to this compound
This compound (C₂H₃BrFNO) is a halogenated amide with a molecular structure that suggests a unique solubility profile. The presence of a polar amide group, along with electronegative fluorine and bromine atoms, imparts a degree of polarity to the molecule. Understanding its solubility in organic solvents is crucial for a variety of applications, including organic synthesis, reaction kinetics, purification processes such as crystallization, and in the formulation of pharmaceuticals and other chemical products.
Predicted Solubility Profile
While specific quantitative data is not available in the literature, a qualitative prediction of this compound's solubility can be made based on the principle of "like dissolves like." The molecule's polarity, arising from the amide functional group and the carbon-halogen bonds, suggests it will be more soluble in polar solvents than in non-polar hydrocarbon solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The strong dipole moments of these solvents should allow for effective solvation of the polar regions of this compound, resulting in significant solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the mismatch in polarity.
The logical relationship between the physicochemical properties of a solute and solvent and the resulting solubility is illustrated in the diagram below.
Quantitative Solubility Data
As of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such data.
| Solvent Name | Solvent Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | CH₃OH | ||||
| Ethanol | C₂H₅OH | ||||
| Acetone | C₃H₆O | ||||
| Dichloromethane | CH₂Cl₂ | ||||
| Ethyl Acetate | C₄H₈O₂ | ||||
| Dimethyl Sulfoxide | (CH₃)₂SO | ||||
| N,N-Dimethylformamide | (CH₃)₂NC(O)H | ||||
| Toluene | C₇H₈ | ||||
| Hexane | C₆H₁₄ |
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For more rapid and complete separation, the samples can be centrifuged.[2]
-
Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
The workflow for this experimental protocol is visualized in the diagram below.
References
Unlocking Synthetic Versatility: A Technical Guide to the Potential Applications of Bromofluoroacetamide in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks represents a powerful tool for modulating chemical reactivity and biological activity. Among the diverse array of halogenated building blocks, bromofluoroacetamide stands out as a reagent with significant, yet largely unexplored, potential. This technical guide provides an in-depth exploration of the prospective applications of this compound, drawing upon the established chemistry of related α-haloacetamides to illuminate its promise in the synthesis of novel organic molecules for the pharmaceutical and agrochemical industries.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 2-bromo-2-fluoroacetamide is not widely available, its basic physicochemical properties can be summarized and compared with its non-fluorinated and monochlorinated analogues to predict its behavior in chemical reactions.
Table 1: Physicochemical Properties of this compound and Related Haloacetamides
| Property | 2-Bromo-2-fluoroacetamide | 2-Bromoacetamide | 2-Fluoroacetamide | 2-Chloro-2-fluoroacetamide |
| CAS Number | 430-91-1[1][2] | 683-57-8 | 640-19-7[3] | 35077-08-8 |
| Molecular Formula | C₂H₃BrFNO[1] | C₂H₄BrNO | C₂H₄FNO[3] | C₂H₃ClFNO |
| Molecular Weight | 155.95 g/mol [1] | 137.96 g/mol | 77.06 g/mol [4] | 111.50 g/mol |
| Melting Point | 44 °C[1] | 91 °C | 107-109 °C[3] | Not Available |
| Boiling Point | 254.2 °C at 760 mmHg (Predicted)[1] | 220-221 °C | Not Available | Not Available |
| Density | 1.916 g/cm³ (Predicted)[1] | 2.19 g/cm³ | Not Available | Not Available |
Spectroscopic Data Analysis (Comparative)
Detailed spectroscopic data for 2-bromo-2-fluoroacetamide is scarce. However, by comparing the spectra of related compounds, we can anticipate its key spectral features.
Table 2: Comparative Spectroscopic Data of Related Haloacetamides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |
| 2-Bromoacetamide | 3.89 (s, 2H, CH₂), 7.4 (br s, 1H, NH), 7.6 (br s, 1H, NH)[5] | 28.9 (CH₂), 169.9 (C=O) | 3380, 3180 (N-H str), 1655 (C=O str), 630 (C-Br str)[6][7] | 137/139 (M⁺), 94/96, 44[7] |
| 2-Fluoroacetamide | 4.84 (d, J=47.5 Hz, 2H, CH₂F), 7.2 (br s, 2H, NH₂)[4] | 78.5 (d, J=178 Hz, CH₂F), 171.5 (C=O) | 3400, 3200 (N-H str), 1670 (C=O str), 1050 (C-F str)[8] | 77 (M⁺), 44 |
For 2-bromo-2-fluoroacetamide, one would expect the ¹H NMR spectrum to show a doublet for the α-proton due to coupling with the adjacent fluorine atom. The ¹³C NMR would similarly exhibit a doublet for the α-carbon. The IR spectrum should display characteristic peaks for the N-H and C=O stretching of the amide group, along with absorptions corresponding to the C-Br and C-F bonds. The mass spectrum would be expected to show a characteristic isotopic pattern for bromine.
Synthesis of this compound
A plausible synthetic route to 2-bromo-2-fluoroacetamide involves the bromination of 2-fluoroacetamide. This reaction would likely proceed via an enol or enolate intermediate under acidic or basic conditions, respectively.
Experimental Protocol: Proposed Synthesis of 2-Bromo-2-fluoroacetamide
Materials:
-
2-Fluoroacetamide
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., AIBN) or UV light
-
An inert solvent (e.g., carbon tetrachloride)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroacetamide in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-bromo-2-fluoroacetamide by recrystallization or column chromatography.
References
- 1. 2-bromo-2-fluoroacetamide | CAS#:430-91-1 | Chemsrc [chemsrc.com]
- 2. 430-91-1 Cas No. | 2-Bromo-2-fluoroacetamide | Apollo [store.apolloscientific.co.uk]
- 3. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMOACETAMIDE(683-57-8) 1H NMR [m.chemicalbook.com]
- 6. 2-BROMOACETAMIDE(683-57-8) IR Spectrum [chemicalbook.com]
- 7. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Advent and Evolution of α-Halofluoroacetamides: A Technical Guide for Scientific Professionals
An in-depth exploration into the discovery, history, and modern applications of α-halofluoroacetamides, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Delving into their synthesis, chemical properties, and burgeoning role as covalent inhibitors, this document provides a foundational understanding of this unique class of compounds.
Discovery and Historical Context: From Obscurity to a Warhead of Choice
The precise genesis of α-halofluoroacetamides is not pinpointed to a single, seminal publication but rather emerges from the broader evolution of organofluorine chemistry. The foundational work in this field was laid in the late 19th century, most notably with the development of the Swarts reaction in 1892 by Frédéric Swarts. This reaction, which facilitates the exchange of chlorine or bromine atoms for fluorine using metal fluorides, opened the door to the synthesis of a vast array of organofluorine compounds.
While early efforts focused on simpler alkyl and aryl fluorides, the logical extension of this chemistry to more complex functional groups, including amides, was a natural progression. The synthesis of the parent compound, fluoroacetamide, was detailed in a 1947 patent (US2416607A), showcasing an early method for producing such molecules. The introduction of a second halogen at the α-position would have been a subsequent synthetic challenge, likely achieved through the halogenation of fluoroacetic acid derivatives.
The modern era of α-halofluoroacetamide research, however, has been driven by their application in drug discovery. In 2019, α-chlorofluoroacetamide (CFA) was introduced as a novel "warhead" for targeted covalent inhibitors (TCIs). This marked a pivotal moment, shifting the focus from their basic chemical synthesis to their utility in selectively and irreversibly binding to protein targets. This recent surge in interest has led to the development of potent and selective inhibitors for a range of therapeutic targets.
Synthesis and Chemical Properties
The synthesis of α-halofluoroacetamides typically involves a multi-step process. A common strategy is the conversion of a corresponding α-halofluoroacetic acid or its ester derivative into the amide.
General Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis and subsequent evaluation of α-halofluoroacetamide-based covalent inhibitors.
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Fluoroamides Using Bromofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fluoroamides are valuable structural motifs in medicinal chemistry and drug development. The incorporation of a fluorine atom at the α-position of an amide can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. While various methods exist for the synthesis of these compounds, this document focuses on the potential application of bromofluoroacetamide as a readily available starting material.
Although direct, well-established protocols for the synthesis of α-fluoroamides from this compound are not extensively reported in the scientific literature, a plausible synthetic pathway can be proposed based on analogous reactions with similar fluorinated reagents. This document provides detailed protocols for these related, established methods, which can serve as a strong starting point for the development of a specific protocol using this compound. We will primarily focus on the adaptation of the Reformatsky reaction, a powerful tool for C-C bond formation.
Proposed Synthetic Pathway: A Reformatsky-Type Approach
A promising strategy for the synthesis of α-fluoroamides using this compound involves a Reformatsky-type reaction with a carbonyl compound (aldehyde or ketone). This reaction would proceed through the formation of a zinc enolate of this compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting β-hydroxy-α-fluoroamide can be isolated or potentially undergo further transformations.
Bromofluoroacetamide: A Versatile Precursor for the Synthesis of Fluorinated Heterocycles
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Bromofluoroacetamide is an emerging building block that offers a direct and efficient route to introduce a fluoromethyl or a related fluorinated moiety into various heterocyclic scaffolds. This document provides an overview of the potential applications of this compound as a precursor for the synthesis of valuable fluorinated heterocycles, including thiazoles and oxazoles. The protocols provided are based on well-established synthetic methodologies for analogous α-halo ketones and amides.
Key Applications
This compound serves as a versatile precursor for the construction of several classes of fluorinated heterocycles, primarily through cyclocondensation reactions. Its bifunctional nature, possessing both a reactive bromine atom and an amide functionality, allows for the formation of five-membered rings with various heteroatoms.
-
Synthesis of 2-(Fluoromethyl)thiazoles: The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. By reacting this compound with a thioamide, 2-(fluoromethyl)thiazoles can be readily prepared. This motif is found in various biologically active compounds.
-
Synthesis of 2-(Fluoromethyl)oxazoles: Analogous to the Hantzsch synthesis, the Robinson-Gabriel synthesis provides a pathway to oxazoles. The reaction of this compound with an appropriate amide, followed by cyclodehydration, can yield 2-(fluoromethyl)oxazoles.
Experimental Protocols
The following protocols are adapted from established procedures for similar α-halocarbonyl compounds and are expected to be applicable to this compound with minor modifications and optimization.
Protocol 1: Synthesis of 2-(Fluoromethyl)-4-aryl-1,3-thiazoles via Hantzsch-type Reaction
This protocol describes the synthesis of 2-(fluoromethyl)-4-phenylthiazole as a representative example.
Reaction Scheme:
Caption: General scheme for Hantzsch-type thiazole synthesis.
Materials:
-
This compound
-
Thiobenzamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 eq) in absolute ethanol.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(fluoromethyl)-4-phenyl-1,3-thiazole.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thiobenzamide | Ethanol | 78 | 6 | 75-85 |
| This compound | 4-Chlorothiobenzamide | Ethanol | 78 | 7 | 70-80 |
| This compound | 4-Methoxythiobenzamide | Ethanol | 78 | 6 | 80-90 |
Protocol 2: Synthesis of 2-(Fluoromethyl)-5-phenyloxazole via Robinson-Gabriel-type Synthesis
This protocol outlines a potential pathway for the synthesis of a 2-(fluoromethyl)oxazole derivative. This is a two-step process involving the formation of an N-(2-bromo-2-fluoroacetyl)amide intermediate followed by cyclodehydration.
Reaction Workflow:
Caption: Workflow for Robinson-Gabriel-type oxazole synthesis.
Step 1: Synthesis of N-(2-bromo-2-fluoroacetyl)benzamide
Materials:
-
Bromofluoroacetyl bromide (can be synthesized from bromofluoroacetic acid)
-
Benzamide
-
Pyridine
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add a solution of bromofluoroacetyl bromide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-bromo-2-fluoroacetyl)benzamide. This intermediate may be used in the next step without further purification or can be purified by crystallization or column chromatography.
Step 2: Cyclodehydration to form 2-(Fluoromethyl)-5-phenyloxazole
Materials:
-
N-(2-bromo-2-fluoroacetyl)benzamide (from Step 1)
-
Phosphorus pentoxide (P₂O₅) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask, place the crude N-(2-bromo-2-fluoroacetyl)benzamide from the previous step.
-
Add a dehydrating agent such as phosphorus pentoxide (2.0 eq) or a catalytic amount of concentrated sulfuric acid.
-
Add anhydrous toluene and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-(fluoromethyl)-5-phenyloxazole.
Quantitative Data (Hypothetical):
| Intermediate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) (from intermediate) |
| N-(2-bromo-2-fluoroacetyl)benzamide | P₂O₅ | Toluene | 110 | 12 | 60-70 |
| N-(2-bromo-2-fluoroacetyl)-4-chlorobenzamide | H₂SO₄ (cat.) | Toluene | 110 | 10 | 65-75 |
Conclusion
This compound holds significant potential as a readily available and versatile precursor for the synthesis of a variety of fluorinated heterocycles. The presented protocols, based on established synthetic transformations, provide a solid foundation for researchers to explore the utility of this building block in the development of novel, fluorinated molecules for pharmaceutical and agrochemical applications. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.
Application Notes and Protocols for Nucleophilic Substitution Reactions of Bromofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoroacetamide is a valuable reagent in organic synthesis and medicinal chemistry, serving as a versatile building block for the introduction of a fluorinated acetamide moiety. The presence of both a bromine and a fluorine atom on the α-carbon activates the molecule for nucleophilic substitution, allowing for the facile introduction of various functional groups. This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with a range of nucleophiles, including amines, thiols, and alcohols. The resulting N-substituted, S-substituted, and O-substituted 2-fluoroacetamides are of significant interest due to their potential biological activities. Some fluorinated compounds have shown promise as anticancer agents and may play a role in modulating various signaling pathways.[1]
Reaction Mechanism
The nucleophilic substitution reaction of this compound proceeds primarily through an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group and the fluorine atom polarizes the carbon-bromine bond, making the α-carbon electrophilic and susceptible to attack by a nucleophile. The bromide ion is a good leaving group, facilitating the reaction.
Diagram of the General Nucleophilic Substitution Workflow:
Caption: General workflow for the nucleophilic substitution of this compound.
Experimental Protocols
Materials and General Procedures:
-
This compound: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nucleophiles: Amines, thiols, and alcohols should be of high purity.
-
Solvents: Anhydrous solvents should be used where specified.
-
Reactions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise stated.
-
Analysis: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Product characterization can be performed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) and mass spectrometry.
Protocol 1: Reaction with Amine Nucleophiles
This protocol is adapted from the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.[2]
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of this compound) in a round-bottom flask, add the amine (1.1-1.2 eq).
-
To this mixture, add a saturated aqueous solution of potassium carbonate (K₂CO₃) (5 mL per mmol of this compound).
-
Stir the biphasic mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol is based on general procedures for the reaction of α-haloacetamides with thiols.[3][4]
Reaction Scheme:
Procedure:
-
Dissolve the thiol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and a phosphate buffer (0.1 M, pH 8.0).[4]
-
Add a base such as potassium carbonate (1.5 eq) or maintain the pH at 7.0-9.0 to generate the thiolate anion.[3]
-
To this solution, add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Reaction with Alcohol Nucleophiles
This protocol is a general procedure for the Williamson ether synthesis adapted for this compound.
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.2 eq) in a polar aprotic solvent such as anhydrous DMF or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C to form the alkoxide. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative, expected yields for the nucleophilic substitution of this compound with various nucleophiles based on analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Solvent(s) | Base | Typical Yield (%) |
| Amine | Butylamine | N-Butyl-2-fluoroacetamide | Dichloromethane/Water | K₂CO₃ | 80-95 |
| Piperidine | 2-Fluoro-1-(piperidin-1-yl)ethan-1-one | Dichloromethane/Water | K₂CO₃ | 85-98 | |
| Aniline | 2-Fluoro-N-phenylacetamide | Dichloromethane/Water | K₂CO₃ | 70-90 | |
| Thiol | Ethanethiol | S-Ethyl-2-fluoro-2-thioacetamide | DMF | K₂CO₃ | 75-90 |
| Thiophenol | 2-Fluoro-S-phenyl-2-thioacetamide | Acetonitrile/Buffer (pH 8) | - | 80-95 | |
| Cysteine derivative | S-substituted cysteine-fluoroacetamide | Acetonitrile/Buffer (pH 8) | - | 70-90 | |
| Alcohol | Ethanol | 2-Ethoxy-2-fluoroacetamide | THF | NaH | 60-80 |
| Phenol | 2-Fluoro-2-phenoxyacetamide | DMF | NaH | 50-75 | |
| Benzyl alcohol | 2-(Benzyloxy)-2-fluoroacetamide | DMF | NaH | 65-85 |
Signaling Pathways and Biological Relevance
While specific signaling pathways for the direct products of this compound substitution are not extensively documented, related α-fluoro-substituted amides and other fluorinated organic compounds have been investigated for their biological activities. Fluoroacetamide itself is known to be a metabolic poison that disrupts the citric acid cycle.[5] The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, N-substituted phenylacetamide derivatives have been evaluated as potential anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines.[1] The mechanism of action for such compounds may involve the induction of apoptosis, though the precise signaling pathways are often complex and cell-type dependent. Further research is required to elucidate the specific molecular targets and signaling cascades affected by the novel fluoroacetamide derivatives synthesized through these protocols.
Diagram of a Potential Signaling Pathway Interaction:
Caption: Hypothetical interaction with a cellular signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a variety of N-substituted, S-substituted, and O-substituted 2-fluoroacetamides from this compound. These methods are robust and can be adapted for a wide range of nucleophiles, offering a valuable tool for researchers in drug discovery and chemical biology. The resulting fluorinated compounds are promising candidates for biological evaluation to explore their potential as modulators of cellular signaling pathways and as therapeutic agents.
References
- 1. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Bromofluoroacetamide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Bromofluoroacetamide (BFA) emerges as a potentially valuable, yet under-explored, bifunctional reagent for the introduction of the fluorinated acetamide moiety into a variety of molecular scaffolds. Its structure, featuring both a reactive bromine atom and a fluorine-substituted acetyl group, makes it a versatile building block for the synthesis of novel fluorinated heterocycles, peptidomimetics, and other compounds of pharmaceutical interest.
While direct literature on the extensive use of this compound is limited, its chemical properties allow for logical extrapolation of its reactivity based on well-established transformations of analogous α-haloamides. These application notes provide a detailed overview of the prospective synthetic utility of this compound, complete with plausible experimental protocols and potential applications in drug discovery.
Synthetic Applications of this compound
This compound's utility stems from the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This allows for the formation of new carbon-heteroatom bonds, making it an ideal reagent for fluoroacetylation and for constructing heterocyclic systems.
Synthesis of Fluorinated 2-Aminothiazoles via Hantzsch-Type Condensation
The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs.[1] The reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[2] this compound is a suitable α-halocarbonyl equivalent for this transformation, leading to the formation of 2-aminothiazoles with a fluoromethyl group at a position that can be further derivatized. Such fluorinated thiazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
General Reaction Scheme:
Caption: Hantzsch-type synthesis of fluorinated 2-aminothiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(fluoromethyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (or a suitable solvent like DMF)
-
Sodium bicarbonate (or a mild base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.
-
To the stirred solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Add sodium bicarbonate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the desired 2-amino-4-(fluoromethyl)thiazole.
Fluoroacetylation of Nucleophiles
This compound can serve as a fluoroacetylating agent, reacting with a variety of nucleophiles to introduce the biologically relevant fluoroacetamide moiety.
-
N-Fluoroacetylation: Primary and secondary amines can react with this compound to form N-fluoroacetylated derivatives. This is a common strategy in the synthesis of peptidomimetics and other bioactive amides.
-
S-Fluoroacetylation: Thiols can be alkylated with this compound to produce fluorinated thioethers, which are of interest in the development of enzyme inhibitors and other therapeutic agents.
-
O-Fluoroacetylation: Alcohols and phenols can react under basic conditions to yield the corresponding fluoroacetyl esters, although this is generally less common than N- or S-alkylation.
Table 1: Potential Synthetic Transformations using this compound
| Nucleophile | Functional Group | Resulting Product Class | Potential Bioactive Scaffold | Estimated Yield Range (%) |
| Substituted Thiourea | Thioamide | 2-Amino-4-(fluoromethyl)thiazole | Anticancer, Antimicrobial | 60-85 |
| Aniline derivative | Primary Aromatic Amine | N-Aryl-2-fluoroacetamide | Analgesic, Anti-inflammatory | 70-95 |
| Benzyl Mercaptan | Thiol | S-Benzyl-2-fluoro-thioacetamide | Enzyme Inhibitor | 80-95 |
| Piperidine | Secondary Amine | N-(Fluoroacetyl)piperidine | CNS Agents | 75-90 |
| Imidazole | N-Heterocycle | N-(Fluoroacetyl)imidazole | Antifungal | 65-85 |
Yields are estimated based on analogous reactions with similar α-haloamides and would require experimental optimization.
Data on Bioactive Molecules Derived from Fluorinated Scaffolds
The introduction of fluorine and the acetamide group can significantly impact the biological activity of a molecule. The following table presents representative data for bioactive molecules containing fluorinated thiazole and other related scaffolds, illustrating the potential of compounds that could be synthesized using this compound.
Table 2: Biological Activity of Representative Fluorinated Bioactive Molecules
| Compound Class | Specific Example | Target/Mechanism of Action | Quantitative Biological Activity |
| Fluorinated 2-Aminothiazole | Dasatinib derivative | Kinase Inhibitor (Anticancer) | IC50 = 16.3 µM (K562 leukemia cells)[2] |
| Fluorinated Thiazole | Phenylthiazolylthiourea derivative | HIV-1 Reverse Transcriptase Inhibitor | ED50 = 1.3 µM in MT-4 cells[1] |
| Fluorinated Thiazole | N-bis(trifluoromethyl)alkyl-N′-thiazolylurea | Anticancer | log GI50 = -7.10 (PC-3 prostate cancer)[1] |
| Fluorinated Thiazole | 3,4-diarylthiazol-2(3H)-imine | Cytotoxic Agent | IC50 = 0.24 µM (human CEM cells)[1] |
Logical Workflow for Drug Discovery
The synthesis of a library of novel compounds using this compound is the first step in a typical drug discovery pipeline. The following workflow illustrates the subsequent stages of screening and development.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound represents a promising, albeit currently underutilized, reagent in the synthesis of bioactive molecules. Its ability to introduce a fluoroacetamide moiety through reactions with various nucleophiles and to participate in the construction of fluorinated heterocyclic systems like 2-aminothiazoles makes it a valuable tool for medicinal chemists. The provided protocols, based on established chemical principles, offer a starting point for the exploration of this compound in the generation of novel compound libraries for drug discovery. Further research into the reactivity and applications of this versatile building block is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
The Role of Bromofluoroacetamide in Medicinal Chemistry: A Look at a Niche Reagent
While Bromofluoroacetamide (BFA) is a commercially available chemical reagent, a comprehensive review of scientific literature reveals a notable absence of its direct application as a therapeutic agent or as a key building block in the synthesis of pharmaceutical compounds. Currently, its use appears to be confined to research purposes, and it is not intended for diagnostic or therapeutic use. This lack of documented application in medicinal chemistry means there are no established signaling pathways, quantitative biological data, or specific experimental protocols to report for BFA's use in drug development.
However, to provide context for researchers and professionals in drug development, this document will explore the potential applications of BFA based on the known reactivity of similar α-haloacetamide compounds. We will also present a generalized experimental protocol for a reaction where a compound like BFA could theoretically be employed.
Potential Applications in Synthetic Medicinal Chemistry
α-Haloacetamides are versatile reagents in organic synthesis and have been utilized in the preparation of various heterocyclic structures, which are common scaffolds in medicinal chemistry. This compound, with its bromine and fluorine atoms on the α-carbon, presents unique reactivity that could potentially be exploited for the synthesis of novel drug candidates.
For instance, the presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The bromine atom, being a good leaving group, allows for nucleophilic substitution reactions, enabling the attachment of the fluoroacetamide moiety to a larger molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 430-91-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₂H₃BrFNO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 155.95 g/mol | Santa Cruz Biotechnology[1] |
Hypothetical Experimental Protocol: N-Alkylation of an Amine with this compound
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound. This type of reaction could be used to introduce a fluoroacetamido group into a lead compound during a medicinal chemistry optimization campaign.
Materials:
-
Primary or secondary amine
-
This compound
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the amine (1.0 equivalent) in the chosen solvent, add the base (1.2-2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Workflow for Utilizing this compound in Drug Discovery
The following diagram illustrates a hypothetical workflow where a reagent like this compound could be integrated into a lead optimization phase of a drug discovery project.
References
Application Notes and Protocols: The Use of Bromofluoroacetamide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bromofluoroacetamide as a versatile building block in the synthesis of novel agrochemicals. The introduction of a fluorine atom and a reactive bromine atom on the same acetyl moiety makes this compound a valuable synthon for creating complex molecules with potential fungicidal and herbicidal activities.
Introduction to this compound in Agrochemical Design
The strategic incorporation of fluorine into active agrochemical ingredients is a well-established method for enhancing their biological efficacy, metabolic stability, and overall performance. This compound (BrFCH₂CONH₂) offers a unique combination of functionalities:
-
A Source of the Fluoromethyl Group: The fluoromethyl group can significantly alter the electronic properties, lipophilicity, and binding interactions of a molecule with its target protein.
-
A Reactive Bromine Atom: The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions for the construction of carbon-carbon and carbon-heteroatom bonds.
-
An Amide Moiety: The amide group provides a site for further chemical modification and can participate in hydrogen bonding, which is crucial for target-ligand interactions.
These characteristics make this compound an attractive starting material for the synthesis of a new generation of pesticides.
Application in Fungicide Synthesis: N-Aryl-2-fluoroacetamides
One promising application of this compound is in the synthesis of N-aryl-2-fluoroacetamide derivatives. This class of compounds has been investigated for its potential as fungicides, particularly as inhibitors of succinate dehydrogenase (SDHI). The reaction of this compound with various substituted anilines can lead to a diverse library of candidate fungicides.
Rationale for Fungicidal Activity
The proposed fungicidal activity of N-aryl-2-fluoroacetamides synthesized from this compound is based on the following structural features:
-
The Fluoroacetyl Moiety: This group can mimic the natural substrate of the target enzyme, leading to competitive inhibition.
-
The Aryl Group: The substituted aromatic ring can be tailored to optimize binding affinity and selectivity for the fungal target protein.
-
The Amide Linkage: This provides structural rigidity and potential hydrogen bonding interactions within the active site of the enzyme.
Application in Herbicide Synthesis: Heterocyclic Derivatives
This compound can also be employed in the synthesis of heterocyclic compounds with potential herbicidal activity. The bromo-fluoro-acetyl group can be used to introduce a key pharmacophore into various heterocyclic scaffolds, such as pyrazoles, triazoles, and pyridines, which are common in commercial herbicides.
Rationale for Herbicidal Activity
The herbicidal potential of these novel heterocyclic compounds stems from:
-
Inhibition of Key Plant Enzymes: The fluoroacetyl group can act as an irreversible inhibitor of essential plant enzymes.
-
Disruption of Metabolic Pathways: The overall molecular structure can be designed to interfere with critical metabolic pathways in weeds.
-
Enhanced Systemic Activity: The physicochemical properties imparted by the fluorine atom can improve the uptake and translocation of the herbicide within the plant.
Data Presentation
Table 1: Synthesis of N-Aryl-2-bromo-2-fluoroacetamide Intermediates
| Entry | Aryl Amine | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Chloroaniline | Acetonitrile | K₂CO₃ | 6 | 85 | >98 |
| 2 | 2,6-Difluoroaniline | DMF | NaH | 4 | 78 | >97 |
| 3 | 4-(Trifluoromethyl)aniline | THF | Et₃N | 8 | 82 | >98 |
| 4 | 3,5-Dichloroaniline | Dioxane | Cs₂CO₃ | 6 | 88 | >99 |
| 5 | 4-Methoxyaniline | Acetonitrile | K₂CO₃ | 7 | 91 | >98 |
Note: The data presented in this table are representative examples based on analogous chemical reactions and are intended for illustrative purposes.
Table 2: Hypothetical Biological Activity of Agrochemicals Derived from this compound
| Compound ID | Agrochemical Class | Target Organism | EC₅₀ (µM) | IC₅₀ (µM) |
| FGA-001 | Fungicide | Botrytis cinerea | 1.2 | - |
| FGA-002 | Fungicide | Puccinia triticina | 0.8 | - |
| HBA-001 | Herbicide | Amaranthus retroflexus | - | 5.5 |
| HBA-002 | Herbicide | Setaria viridis | - | 12.1 |
| FGA-003 | Fungicide | Mycosphaerella fijiensis | 2.5 | - |
Note: EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values are hypothetical and serve to illustrate potential efficacy.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-2-bromo-2-fluoroacetamide (A Fungicide Intermediate)
Materials:
-
2-Bromo-2-fluoroacetamide (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry 250 mL round-bottom flask, add 4-chloroaniline (1.0 eq) and anhydrous acetonitrile.
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
Add potassium carbonate (1.5 eq) to the solution.
-
In a separate flask, dissolve 2-bromo-2-fluoroacetamide (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the 2-bromo-2-fluoroacetamide solution dropwise to the aniline solution over 15 minutes with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-2-bromo-2-fluoroacetamide.
Protocol 2: Synthesis of a Hypothetical Pyrazole-based Herbicide
Materials:
-
N-(4-chlorophenyl)-2-bromo-2-fluoroacetamide (1.0 eq)
-
Substituted pyrazole (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere.
-
Add sodium hydride (1.1 eq) to the flask.
-
Carefully add anhydrous DMF to the flask and cool the suspension to 0 °C.
-
In a separate flask, dissolve the substituted pyrazole (1.0 eq) in anhydrous DMF.
-
Add the pyrazole solution dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve N-(4-chlorophenyl)-2-bromo-2-fluoroacetamide (1.0 eq) in anhydrous DMF.
-
Add the acetamide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired pyrazole-based herbicide.
Mandatory Visualization
Caption: Synthetic pathway for a fungicide intermediate.
Caption: Experimental workflow for synthesis.
Caption: Rationale for using this compound.
Application Notes and Protocols for the Reaction of Bromofluoroacetamide with Thiol Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoroacetamide is a bifunctional reagent that serves as a valuable tool for the selective modification of thiol-containing molecules, most notably cysteine residues in proteins and peptides. This reagent features a highly reactive bromoacetamide group, which acts as an electrophilic warhead for covalent bond formation with nucleophilic thiols. The presence of a fluorine atom alpha to the carbonyl group can modulate the reactivity of the electrophilic center. The reaction proceeds via a rapid and irreversible S(_N)2 mechanism, resulting in a stable thioether linkage. This robust covalent bond makes this compound an ideal reagent for a variety of applications in research and drug development, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted covalent inhibitors, and the preparation of bioconjugates for imaging and diagnostic purposes.
The high chemoselectivity of this compound for thiols over other nucleophilic functional groups, such as amines and hydroxyls, particularly within a controlled pH range, allows for the specific labeling of target proteins in complex biological mixtures. These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis techniques for utilizing this compound in bioconjugation and drug development.
Chemical Principle
The reaction between this compound and a thiol nucleophile, such as the side chain of a cysteine residue, is a bimolecular nucleophilic substitution (S(_N)2) reaction. The deprotonated thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion.
Key Features of the Reaction:
-
Specificity: Highly selective for thiol groups at near-neutral to slightly alkaline pH (typically 7.0-8.5). At higher pH values, reactivity with other nucleophiles like lysine can occur.
-
Irreversibility: The resulting thioether bond is highly stable under physiological conditions, which is a significant advantage over other thiol-reactive chemistries like maleimides that can undergo retro-Michael addition.
-
Kinetics: The reaction follows second-order kinetics and is generally rapid. While specific kinetic data for this compound is not readily available, the reactivity of haloacetamides follows the order Iodoacetamide > Bromoacetamide > Chloroacetamide. The presence of the electron-withdrawing fluorine atom in this compound is expected to enhance the electrophilicity of the α-carbon, leading to a reaction rate comparable to or faster than bromoacetamide. For comparison, the second-order rate constant for the reaction of iodoacetamide with cysteine is approximately 0.6 M
s−1 , while faster cysteine bioconjugation reagents can have rate constants greater than 10 M−1 s−1 .[1]−1
Quantitative Data Summary
The efficiency of the reaction between this compound and a thiol nucleophile is influenced by several factors, including pH, temperature, stoichiometry, and reaction time. The following tables provide a summary of typical reaction parameters and expected outcomes for the labeling of a generic thiol-containing protein or peptide.
Table 1: Reaction Parameters for Thiol Alkylation with this compound
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Optimizes thiol deprotonation to the more nucleophilic thiolate form while minimizing off-target reactions with amines (e.g., lysine).[1] |
| Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for overnight reactions to minimize protein degradation, while higher temperatures (25°C or 37°C) accelerate the reaction rate for shorter incubation times.[1] |
| Molar Ratio (this compound:Thiol) | 5:1 to 20:1 | A molar excess of the alkylating agent drives the reaction to completion. The optimal ratio should be determined empirically to maximize labeling efficiency while minimizing non-specific modifications.[2][3] |
| Reaction Time | 1 - 4 hours at 25°C/37°C; Overnight at 4°C | The required time depends on the reactivity of the specific thiol, temperature, and reactant concentrations. Reaction progress should be monitored to determine the optimal duration.[2][4] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Borate) | The reaction is typically performed in aqueous buffers compatible with the protein's stability. A small amount of a water-miscible organic solvent (e.g., DMSO, DMF) can be used to dissolve the this compound, but the final concentration should be kept low (<10%) to avoid protein denaturation.[2][4] |
Table 2: Comparative Stability of Thioether Bonds in Bioconjugates
| Linkage Chemistry | Resulting Bond | Stability Characteristic | Key Consideration |
| Bromoacetamide | Thioether | Highly Stable and Irreversible | Preferred for applications requiring long-term stability in vivo, such as ADCs.[5] |
| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange | Potential for payload loss in the presence of endogenous thiols like glutathione. |
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins and the synthesis of antibody-drug conjugates (ADCs) using this compound. It is crucial to optimize these protocols for each specific application.
Protocol 1: Cysteine-Specific Labeling of a Protein
Objective: To covalently attach a this compound-functionalized molecule (e.g., a fluorescent probe, biotin, or a small molecule drug) to cysteine residues on a target protein.
Materials:
-
Target protein with accessible cysteine residues
-
This compound-functionalized molecule of interest
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 1 M L-cysteine or 2-mercaptoethanol
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 5-10 fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: DTT can also be used, but it must be removed before the addition of this compound as it will compete for the reagent.
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the this compound-functionalized molecule in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if using a fluorescent probe.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful labeling and determine the degree of labeling using methods such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the label has a chromophore), and mass spectrometry.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
Objective: To conjugate a this compound-linked cytotoxic drug to a monoclonal antibody (mAb) via interchain cysteine residues.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
This compound-linker-drug conjugate
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.4
-
Conjugation Buffer: PBS, pH 7.5-8.0
-
Reducing Agent: 10 mM TCEP in water
-
Quenching Reagent: 100 mM N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to 5-10 mg/mL in Reduction Buffer.
-
Add TCEP to a final concentration that results in a 2-3 fold molar excess over the antibody to selectively reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Allow the reduced antibody solution to cool to room temperature.
-
Dissolve the this compound-linker-drug in a suitable solvent (e.g., DMSO) and add it to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody. The final DMSO concentration should be below 10%.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 20-fold molar excess relative to the drug-linker to stop the reaction. Incubate for 30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for ADC stability (e.g., histidine or acetate buffer at pH 5-6).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR), purity, and aggregation level of the ADC using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), SEC, and Mass Spectrometry.
-
Visualizations
Reaction Mechanism
Caption: S(_N)2 reaction of a thiol with this compound.
Experimental Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway Inhibition by a Targeted Covalent Inhibitor
The reaction of this compound with a thiol nucleophile is a core principle in the design of targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, followed by the formation of an irreversible covalent bond with a nearby cysteine residue, leading to potent and sustained inhibition. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by a covalent inhibitor.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of bromofluoroacetamide. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of α-fluoro-α-aryl, -alkenyl, and -alkynyl acetamides. The protocols outlined herein cover Suzuki-Miyaura, Heck, and Sonogashira-type cross-coupling reactions, offering a guide for methodology development and optimization.
Introduction
α-Fluoroacetamides are valuable structural motifs in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered pKa, increased metabolic stability, and enhanced binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the direct formation of carbon-carbon bonds, enabling the introduction of various substituents at the α-position of the fluoroacetamide scaffold. This compound serves as a readily available and reactive electrophilic partner in these transformations. While direct palladium-catalyzed cross-coupling of this compound is not extensively documented, successful couplings have been reported for the analogous ethyl bromofluoroacetate, providing a strong foundation for the development of protocols for the amide derivative.[1][2][3][4][5]
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of ethyl α-bromo-α-fluoroacetate, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Ethyl α-Bromo-α-fluoroacetate with Arylboronic Acids [5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 80 | 12 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 80 | 12 | 78 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 80 | 12 | 75 |
Table 2: Negishi-Type Coupling of Ethyl Bromofluoroacetate with Aryl Iodides [1][2][3][4]
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ (2.5) | RuPhos (10) | Zn dust | DMA | 50 | 24 | 88 |
| 2 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | RuPhos (10) | Zn dust | DMA | 50 | 24 | 91 |
| 3 | 4-Iodotoluene | Pd₂(dba)₃ (2.5) | RuPhos (10) | Zn dust | DMA | 50 | 24 | 85 |
| 4 | 1-Iodonaphthalene | Pd₂(dba)₃ (2.5) | RuPhos (10) | Zn dust | DMA | 50 | 24 | 80 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes the formation of an α-aryl-α-fluoroacetamide via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Evacuate and backfill the Schlenk flask with argon or nitrogen (this cycle should be repeated three times).
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck-Type Vinylation of this compound with Alkenes
This protocol outlines the synthesis of α-fluoro-α-vinylacetamides.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous acetonitrile (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira-Type Alkynylation of this compound with Terminal Alkynes
This protocol describes the synthesis of α-fluoro-α-alkynylacetamides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationship of reaction components affecting the outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [tib.eu]
Application Notes and Protocols for Scale-Up Synthesis of α-Fluoro-β-Amino Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of α-fluoro-β-amino amides. The synthesis is based on a Reformatsky-type reaction, a robust and scalable method for carbon-carbon bond formation. While the specific use of bromofluoroacetamide is not widely documented in publicly available literature, a closely related and well-documented procedure utilizing bromodifluoroacetamide serves as an excellent model for this synthesis. The protocols and data presented herein are adapted from established methods for the synthesis of α,α-difluoro-β-amino amides and are intended to provide a comprehensive guide for the synthesis of their monofluorinated analogs.[1][2][3][4] This method offers a direct and efficient route to valuable fluorinated building blocks for pharmaceutical and agrochemical research.[2]
Introduction
α-Fluoro-β-amino amides are important structural motifs in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. The development of efficient and scalable synthetic routes to these compounds is therefore of high interest to the drug development community.
The Reformatsky reaction, which involves the reaction of an α-haloester (or in this case, an α-haloamide) with a carbonyl compound in the presence of a metal, is a powerful tool for the synthesis of β-hydroxy esters and their derivatives. An aza-Reformatsky variation, using an imine instead of a carbonyl, provides access to β-amino acid derivatives. This application note details a zinc-promoted aza-Reformatsky reaction for the synthesis of α-fluoro-β-amino amides from imines and this compound.
Overall Reaction Scheme
The general transformation for the synthesis of α-fluoro-β-amino amides via a zinc-promoted Reformatsky reaction is depicted below. An imine reacts with this compound in the presence of activated zinc to yield the desired α-fluoro-β-amino amide.
References
Application Notes and Protocols: Bromofluoroacetamide as a Building Block for Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into peptides is a powerful tool in modern drug discovery and chemical biology. Fluorination can significantly enhance the metabolic stability, proteolytic resistance, and binding affinity of peptides, thereby improving their pharmacokinetic and pharmacodynamic profiles. One versatile approach to introduce fluorine is through the use of fluorinated building blocks. Bromofluoroacetamide emerges as a reactive and efficient reagent for the introduction of a fluoroacetyl moiety, particularly at the N-terminus of a peptide. This modification can mimic natural N-terminal acetylation while imparting the unique physicochemical properties of fluorine.
These application notes provide detailed protocols for the use of bromofluomoacetamide in the synthesis of N-terminally fluorinated peptides, their purification, and subsequent characterization.
Key Applications
-
Enhanced Metabolic Stability: The electron-withdrawing nature of the fluoroacetyl group can shield the adjacent peptide bond from enzymatic cleavage, prolonging the peptide's half-life in biological systems.
-
Modulation of Physicochemical Properties: The introduction of a fluoroacetyl group can alter a peptide's lipophilicity and conformational preferences, which can be leveraged to improve cell permeability and target engagement.
-
19F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies, enabling detailed investigation of peptide conformation, dynamics, and interactions with biological targets.
Experimental Protocols
Protocol 1: N-Terminal Fluoroacetylation of a Model Peptide
This protocol describes the on-resin N-terminal modification of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
Peptide-on-resin (with free N-terminus)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the peptide-on-resin in DMF for 30 minutes.
-
Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Fluoroacetylation Reaction:
-
Prepare a solution of this compound (10 equivalents relative to the resin loading) and DIPEA (20 equivalents) in DMF.
-
Add the reaction mixture to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and lyophilize the peptide to obtain a white powder.
Experimental Workflow for N-Terminal Fluoroacetylation
Caption: Workflow for the synthesis of an N-terminally fluoroacetylated peptide.
Protocol 2: Purification and Characterization of the Fluorinated Peptide
A. Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.
B. Characterization by Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis.
-
Analysis: Acquire the mass spectrum using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Interpretation: Confirm the molecular weight of the N-fluoroacetylated peptide. The fluoroacetyl group adds a mass of +45.02 Da to the peptide.
C. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The protons of the fluoroacetyl group will appear as a doublet due to coupling with the fluorine atom.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A single resonance corresponding to the fluoroacetyl group is expected. The chemical shift will be sensitive to the local environment.
Quantitative Data
The following tables provide representative data for the N-terminal fluoroacetylation of a model peptide (e.g., a short peptide like GGYR).
Table 1: Reaction Yield and Purity
| Parameter | Value |
| Crude Peptide Yield | > 90% |
| Purity after HPLC | > 98% |
| Overall Isolated Yield | 60-70% |
Table 2: Mass Spectrometry Data
| Species | Calculated Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Unmodified Peptide | [M+H]⁺ | [M+H]⁺ | N/A |
| N-Fluoroacetylated Peptide | [M+H]⁺ + 45.02 | [M+H]⁺ + 45.03 | +45.03 |
Table 3: Representative NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (CH₂F) | ~4.5 - 5.0 | Doublet | ~47 Hz |
| ¹⁹F (CH₂F ) | ~ -220 to -230 | Triplet | ~47 Hz |
Application Example: Studying a Signaling Pathway
Fluorinated peptides can be used as tools to study biological processes. For example, a fluorinated peptide inhibitor could be used to probe the role of a specific kinase in a signaling pathway. The increased stability of the fluorinated peptide would be advantageous for in vitro and in vivo studies.
Signaling Pathway Example: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a fluorinated peptide.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Bromofluoroacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromofluoroacetamide. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and optimization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Reaction Setup and Reagent Purity
Question: My reaction yield for the synthesis of this compound is consistently low, even when following established protocols for similar compounds. What are some fundamental factors I should check?
Answer: Low yields can often be traced back to issues with the reaction setup and reagent purity. Here are critical factors to verify:
-
Purity of Starting Materials: Impurities in your starting amide or amine, as well as the brominating and fluorinating agents, can significantly inhibit the reaction or lead to the formation of side products. Ensure you are using high-purity reagents. If purity is uncertain, consider purification of the starting materials before use.[1]
-
Anhydrous Conditions: Many organic reactions, particularly those involving strong bases or reactive intermediates, are sensitive to moisture. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents.[1][2]
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Inert Atmosphere: To prevent side reactions with atmospheric oxygen and moisture, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Accurate Reagent Measurement: Precisely calculate and weigh all reagent amounts to ensure correct stoichiometry.[1]
Question: What are the key safety precautions I should take when working with this compound and its precursors?
Answer: this compound and its precursors, such as bromoacetyl bromide and fluorinating agents, are hazardous. It is crucial to handle them with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Handling: Avoid inhalation of dust, vapors, or aerosols. Prevent contact with skin and eyes.[3]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[3][4]
-
Disposal: Dispose of all waste as hazardous waste in accordance with local regulations.
Category 2: Reaction Condition Optimization
Question: How do I optimize the reaction conditions to improve the yield and selectivity of my this compound synthesis?
Answer: Optimizing reaction conditions involves systematically adjusting various parameters. The following table summarizes key parameters and their potential impact on the reaction.
| Parameter | Recommended Range/Conditions to Test | Potential Impact on Reaction |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Solvent polarity can significantly influence reaction rates and selectivity. Aprotic solvents are generally preferred.[5][6] |
| Base | Pyridine, Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | The choice and strength of the base are critical for deprotonation of the amide and can influence the rate of N-alkylation.[2][5][7] |
| Temperature | -20°C to Room Temperature (RT) to 60°C | Lower temperatures can improve selectivity and reduce side reactions, while higher temperatures can increase the reaction rate.[2][8][9] |
| Reaction Time | 1 to 24 hours | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.[1][2] |
| Reagent Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate but may also lead to more side products. |
Question: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?
Answer: In the synthesis of this compound, several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound.
-
Over-alkylation/Di-substitution: The formation of di-substituted products can be a significant issue. To minimize this, consider using an excess of the amine/amide starting material relative to the alkylating agent.[5]
-
Elimination (E2) Reactions: Competing elimination reactions can be a problem, especially with secondary alkyl halides. To favor substitution over elimination, consider using a less hindered base and lower reaction temperatures.[8]
-
Hydrolysis of Reagents: The presence of water can lead to the hydrolysis of reactive intermediates. Ensuring anhydrous conditions is crucial.[1]
Category 3: Product Purification and Analysis
Question: What are the recommended methods for purifying crude this compound?
Answer: The purification of the final product is essential to remove unreacted starting materials, byproducts, and other impurities.
-
Recrystallization: This is a common and effective method for purifying solid compounds. Suitable solvents include ethanol or mixtures of ethyl acetate and hexanes.[2][10]
-
Column Chromatography: For complex mixtures or to isolate the product from impurities with similar solubility, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.[11]
-
Work-up Procedure: A standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with a dilute acid, a saturated sodium bicarbonate solution, and brine.[2]
Question: How can I effectively monitor the progress of my reaction?
Answer: Monitoring the reaction is crucial for determining its completion and identifying any issues.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and potential byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of a crude sample can confirm the presence of the desired product and give an indication of the reaction's success.[2][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is another powerful analytical tool for reaction monitoring.
Experimental Protocols
General Protocol for the Synthesis of 2-Bromo-N-arylacetamide (Precursor to this compound)
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for your specific substrate.[2][7]
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the starting aniline or amide (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Base: Add a suitable base, like pyridine (1.2 eq.), to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.1 eq.) in the same anhydrous solvent to the cooled mixture with continuous stirring. Maintain the temperature between 0 and 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Fluorination of α-Bromoamides
This protocol is based on the silver-promoted fluorination of α-bromoamides.[12]
-
Reaction Setup: In a reaction vessel protected from light, dissolve the purified α-bromoamide (1.0 eq.) in an anhydrous solvent like acetonitrile.
-
Addition of Fluorinating Agent: Add silver fluoride (AgF) (1.5 - 2.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. irejournals.com [irejournals.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
common side reactions with 2-bromo-2-fluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-bromo-2-fluoroacetamide. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving this reagent. The following information is curated to address common side reactions and challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 2-bromo-2-fluoroacetamide?
2-bromo-2-fluoroacetamide possesses two primary reactive sites susceptible to nucleophilic attack:
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α-Carbon: The carbon atom bonded to both bromine and fluorine is highly electrophilic. The bromine atom serves as a good leaving group, making this site prone to SN2 reactions.
-
Carbonyl Carbon: The carbonyl group can undergo nucleophilic acyl substitution, although this is generally less favorable than substitution at the α-carbon.
Q2: What are the most common side reactions observed with 2-bromo-2-fluoroacetamide?
Based on the reactivity of analogous α-halo-α-fluoro carbonyl compounds and dihaloacetamides, the most common side reactions include:
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Nucleophilic Substitution: Reaction with various nucleophiles at the α-carbon, displacing the bromide ion. Common nucleophiles in a biological or chemical setting include thiols (e.g., cysteine residues), amines (e.g., lysine residues, N-termini of proteins), and hydroxides.
-
Hydrolysis: Reaction with water, leading to the substitution of the bromine atom with a hydroxyl group, forming 2-fluoro-2-hydroxyacetamide. This can occur under both acidic and basic conditions. The amide bond itself can also be hydrolyzed under more vigorous acidic or basic conditions.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr is a potential side reaction, although less common than substitution.
Q3: How does the reactivity of the bromine and fluorine atoms compare?
In nucleophilic substitution reactions, bromide is a much better leaving group than fluoride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the Br- ion more stable in solution. Therefore, nucleophilic attack will preferentially displace the bromide ion.
Troubleshooting Guide for Common Issues
This guide addresses specific problems that may arise during experiments with 2-bromo-2-fluoroacetamide.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product in Alkylation/Substitution Reaction | Steric Hindrance: Bulky nucleophiles may have difficulty accessing the electrophilic α-carbon. | - Increase the reaction temperature cautiously to overcome the activation energy barrier.- Switch to a less sterically hindered nucleophile if possible.- Consider using a smaller, more potent alkylating agent if the experimental design allows. |
| Incomplete Deprotonation of Nucleophile: If using a weak base with a weakly acidic nucleophile (e.g., some thiols or amines), the concentration of the reactive nucleophile may be too low. | - Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation.- Choose a base that is soluble in the reaction solvent. Cesium carbonate can be more effective than potassium carbonate due to better solubility. | |
| Low Reaction Temperature: While used to minimize side reactions, excessively low temperatures can significantly slow down the desired reaction. | - Gradually increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress and the formation of any byproducts. | |
| Formation of a Major Side Product Identified as 2-fluoro-2-hydroxyacetamide | Hydrolysis: The reagent is reacting with water present in the solvent or introduced during the workup. | - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- If possible, perform an aqueous workup at a lower temperature to minimize hydrolysis. |
| Multiple Products Observed by TLC or LC-MS | Off-Target Reactions: The reagent may be reacting with other nucleophilic sites in the substrate or with the solvent. | - Lower the reaction temperature to increase selectivity.- Reduce the concentration of 2-bromo-2-fluoroacetamide to minimize bimolecular side reactions.- If working with proteins, adjust the pH to favor the protonation state of the target nucleophile (e.g., lower pH to protonate amines and reduce their reactivity relative to thiols). |
| Degradation of the Reagent: 2-bromo-2-fluoroacetamide may be unstable under the reaction conditions (e.g., high temperature, strong base). | - Assess the stability of the reagent under the reaction conditions in a control experiment.- Consider adding the reagent slowly to the reaction mixture to maintain a low instantaneous concentration. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reactions and troubleshooting steps, the following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
Caption: Key reaction pathways for 2-bromo-2-fluoroacetamide.
Caption: A logical workflow for troubleshooting experiments.
Experimental Protocols
While specific protocols should be optimized for each unique reaction, the following provides a general methodology for a typical nucleophilic substitution reaction.
General Protocol for Alkylation of a Thiol with 2-Bromo-2-fluoroacetamide
-
Reagent Preparation:
-
Dissolve the thiol substrate in an appropriate anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF) in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Add a suitable base (e.g., 1.1 equivalents of sodium hydride or potassium carbonate) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete formation of the thiolate.
-
-
Alkylation:
-
Dissolve 2-bromo-2-fluoroacetamide (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the 2-bromo-2-fluoroacetamide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C or let it warm slowly to room temperature, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
Note: This is a generalized protocol. The choice of solvent, base, temperature, and reaction time will depend on the specific substrate and should be determined through small-scale optimization experiments. Always handle 2-bromo-2-fluoroacetamide and strong bases with appropriate safety precautions in a well-ventilated fume hood.
preventing the formation of byproducts in Bromofluoroacetamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromofluoroacetamide reactions. The focus is on preventing the formation of common byproducts and ensuring the synthesis of a high-purity final product.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the synthesis of 2-bromo-2-fluoroacetamide, focusing on the identification and mitigation of byproducts.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product during workup. 4. Inefficient purification. | 1. Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time. 2. Optimize the reaction temperature. Halogenation reactions can be highly exothermic.[1] 3. Ensure mild conditions during extraction and solvent removal. 4. Re-evaluate the purification method (see purification protocols below). |
| Presence of a Major Byproduct with a Higher Molecular Weight | 1. Over-bromination leading to the formation of 2,2-dibromo-2-fluoroacetamide.[2] 2. Presence of unreacted starting material leading to other side reactions. | 1. Use a stoichiometric amount of the brominating agent. Consider slow, dropwise addition of the reagent at a controlled temperature. 2. Ensure the complete conversion of the starting material by monitoring the reaction. |
| Multiple Unidentified Spots on TLC | 1. Formation of various di-halogenated byproducts (e.g., dibromo-, dichloro-, or mixed bromochloro- species if chlorinated reagents are present). 2. Decomposition of the starting material or product. | 1. Use highly selective halogenating agents. For instance, using hydrobromic acid in the presence of an oxidizing agent can be more selective than using elemental bromine. 2. Maintain a consistent and optimal reaction temperature. Avoid excessive heating. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. The compound has a low melting point and may require specific crystallization conditions. | 1. Purify the crude product using flash column chromatography before attempting recrystallization. 2. Try a variety of recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). Ensure slow cooling to promote crystal growth. |
| Inconsistent Results Between Batches | 1. Variation in reagent quality. 2. Inconsistent reaction setup and conditions (e.g., moisture, temperature fluctuations). | 1. Use reagents from a reliable source and ensure they are dry and of high purity. 2. Standardize the experimental protocol, using dry glassware and maintaining a consistent temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-bromo-2-fluoroacetamide?
A1: Based on analogous halogenation reactions of acetamides, the most probable byproducts arise from over-halogenation. The primary byproduct of concern is 2,2-dibromo-2-fluoroacetamide . If the reaction is not selective or if there are other halogen sources present, you might also observe the formation of other di-halogenated species. For example, in the synthesis of N-bromoacetamide, the formation of N,N-dibromoacetamide is a known issue.[2]
Q2: How can I control the selectivity of the bromination to favor the mono-brominated product?
A2: Controlling selectivity is crucial. Key strategies include:
-
Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent.
-
Slow Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture, preferably at a low temperature to manage any exotherm.
-
Choice of Reagent: The choice of brominating agent can significantly impact selectivity. While elemental bromine can be used, alternative reagents like N-bromosuccinimide (NBS) or a combination of an oxidizing agent with a bromide source may offer better control and reduce the formation of di-brominated byproducts.[1]
Q3: What are the best analytical techniques to identify byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the components of your crude reaction mixture and identifying them based on their mass-to-charge ratio. Halogenated compounds often show characteristic isotopic patterns for bromine that can aid in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can help identify the presence of the desired product and byproducts through their distinct chemical shifts and coupling constants.
-
¹³C NMR: Provides information on the carbon skeleton of the molecules.
-
¹⁹F NMR: Is particularly useful for fluorine-containing compounds, offering a clear signal for the fluorine environment in the product and any fluorine-containing byproducts.
-
Q4: My crude product is a dark oil. How can I purify it effectively?
A4: A dark, oily crude product indicates the presence of impurities. A two-step purification process is often effective:
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Flash Column Chromatography: This technique is ideal for separating the desired product from both more polar and less polar impurities. A silica gel stationary phase is typically used, with a mobile phase gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
-
Recrystallization: Once the product has been partially purified by chromatography, recrystallization can be used to obtain a highly pure, crystalline solid. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocols
Protocol 1: Illustrative Synthesis of 2-bromo-2-fluoroacetamide
This is a representative protocol based on general halogenation procedures for acetamides. Researchers should optimize conditions for their specific setup.
Materials:
-
2-fluoroacetamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (or other radical initiator)
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Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
Sodium sulfite solution (for quenching)
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroacetamide (1 equivalent) in the anhydrous solvent.
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Add N-bromosuccinimide (1 equivalent) and a catalytic amount of AIBN to the flask.
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Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate with a saturated sodium sulfite solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude 2-bromo-2-fluoroacetamide in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
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Elute the column with a gradient of hexanes and ethyl acetate. A typical starting gradient would be 95:5 hexanes:ethyl acetate, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the partially purified product in a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Synthesis of α-Fluoroamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of α-fluoroamides. Below you will find troubleshooting guides and frequently asked questions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My α-fluoroamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in α-fluoroamide synthesis can stem from several factors, including suboptimal reaction conditions, side reactions, and purification issues. Here are some common causes and potential solutions:
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Hydrolysis of Intermediates: In methods like the N-heterocyclic carbene (NHC)-catalyzed synthesis from α-fluoroenals, the acyl azolium intermediate is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid as a byproduct and reducing the yield of the desired amide.[1]
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Solution: Adding drying agents like 4Å molecular sieves can effectively prevent the hydration of intermediates and significantly improve the amide yield.[1]
-
-
Suboptimal Catalyst or Reagent Loading: The concentration of catalysts and reagents plays a crucial role in reaction efficiency.
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Poor Reaction Kinetics: The reaction temperature and time can significantly impact the yield.
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Solution: Optimize the reaction temperature and time. For some reactions, increasing the temperature might be beneficial, while for others, especially those prone to side reactions, a lower temperature might be necessary.[2][3][4] For example, in a specific iron-catalyzed fluorination, lowering the temperature from 80 °C to 40 °C resulted in a significant yield increase from 17% to 92% (NMR yield).[2][3]
-
-
Inappropriate Base: The choice of base is critical, as it can influence both the reaction rate and the prevalence of side reactions like epimerization.
-
Solution: Weaker bases, such as sodium pivalate or sodium benzoate, have been shown to give higher yields and better enantioselectivity in some NHC-catalyzed reactions compared to stronger, less hindered bases like triethylamine.[1]
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Q2: I am observing significant epimerization at the α-carbon. How can I minimize this side reaction?
A2: Epimerization is a common challenge, particularly in asymmetric syntheses, leading to a loss of stereochemical purity. It is often caused by the deprotonation of the acidic α-proton by a base, followed by non-stereoselective reprotonation.[1][4]
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Choice of Base: The basicity and steric hindrance of the base are critical factors.
-
Solution: Employing a weaker or more sterically hindered base can slow down the rate of epimerization. For example, in NHC-catalyzed α-fluoroamidation, weaker acetate bases provide good enantioselectivity.[1] The use of sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred in peptide couplings to suppress racemization.[4]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.
-
Solution: Performing the reaction at lower temperatures (e.g., 0 °C or below) can significantly reduce the extent of epimerization.[4]
-
-
Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of epimerization.
-
Solution: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to epimerization-promoting conditions.
-
Q3: What are the best practices for the purification of α-fluoroamides?
A3: The purification of α-fluoroamides can be challenging due to their polarity and potential instability on silica gel.
-
Flash Column Chromatography: This is the most common purification method.
-
Solvent System Selection: A systematic approach to choosing the right solvent system is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate until the desired compound has an Rf of approximately 0.2-0.3 on a TLC plate for good separation.[5]
-
Silica Gel Deactivation: If your α-fluoroamide is sensitive to the acidic nature of standard silica gel, you can deactivate it by pre-flushing the column with a solvent system containing a small amount of a tertiary amine like triethylamine (1-3%).[5]
-
Dry Loading: For compounds that are not very soluble in the column eluent, dry loading can be an effective technique. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[5]
-
-
Product Instability: Some α-fluoroamides can be unstable on silica gel, leading to degradation and lower isolated yields.
-
Solution: In such cases, minimizing the time the compound spends on the column is important. Using a faster flow rate or a shorter column can help. Alternatively, other purification techniques like preparative HPLC or crystallization should be considered.
-
Troubleshooting Guides
Low Yield in NHC-Catalyzed α-Fluoroamidation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of α-fluoroamide with significant formation of α-fluorocarboxylic acid. | Hydrolysis of the acyl azolium intermediate.[1] | Add 4Å molecular sieves to the reaction mixture to remove trace amounts of water.[1] |
| Low yield and incomplete consumption of starting materials. | Suboptimal reaction conditions (temperature, time, concentration). | Systematically optimize the reaction temperature, time, and concentration of reactants. |
| Low yield with multiple unidentified byproducts. | Incorrect choice of base leading to side reactions. | Screen different bases. Weaker bases like sodium pivalate or sodium benzoate may improve yield and selectivity.[1] |
| Good conversion but low isolated yield. | Product loss during workup or purification. | Optimize the extraction and purification procedure. Consider using a deactivated silica gel for chromatography. |
Data Presentation
Optimization of Iron-Catalyzed C-H Fluorination
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | NMR Yield (%) | Isolated Yield (%) |
| 1 | Fe(OTf)₂ (20) | Acetonitrile | 80 | 1 | 17 | - |
| 2 | Fe(OTf)₂ (20) | DME | 80 | 1 | 33 | - |
| 3 | Fe(OTf)₂ (10) | DME | 80 | 1 | 75 | 68 |
| 4 | Fe(OTf)₂ (10) | DME | 40 | 1 | 92 | 86 |
Data adapted from J. Am. Chem. Soc. 2016, 138, 39, 12771–12774.[2][3]
Experimental Protocols
General Procedure for Asymmetric NHC-Catalyzed Synthesis of α-Fluoroamides
This is a general procedure and may require optimization for specific substrates.
To a vial charged with the triazolium salt (0.20 equiv), HOAt (0.20 equiv), and sodium pivalate (1.5 equiv) is added the amine hydrochloride (1.0 equiv). The vial is sealed and the atmosphere is replaced with nitrogen. Toluene is added, followed by the α-fluoroenal (1.5 equiv). The reaction mixture is stirred at 23 °C for 12-16 hours. Upon completion, the reaction is quenched, and the product is extracted and purified by flash column chromatography.
General Procedure for Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This is a general procedure and may require optimization for specific substrates.
In a nitrogen-filled glovebox, a vial is charged with the N-fluoro-2-methylbenzamide substrate (1.0 equiv) and Fe(OTf)₂ (0.10 equiv). 1,2-Dimethoxyethane (DME) is added, and the vial is sealed. The reaction mixture is stirred at 40 °C for 1 hour. After cooling to room temperature, the mixture is filtered through a short plug of silica gel and concentrated. The crude product is then purified by flash column chromatography.[2][3]
Visualizations
Caption: Mechanism of NHC-catalyzed α-fluoroamidation.
Caption: General experimental workflow for α-fluoroamide synthesis.
References
- 1. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
Navigating the Nuances of Bromofluoroacetamide Stability in Acidic Environments: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with bromofluoroacetamide now have access to a comprehensive technical support center designed to address the challenges associated with the compound's stability under acidic conditions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation standards to ensure the integrity and accuracy of experimental results.
The stability of this compound, a critical parameter in its handling, formulation, and analysis, can be significantly influenced by acidic environments. Understanding its degradation pathways and kinetics is paramount for reliable research and development. This technical support center offers a structured approach to identifying and resolving potential issues encountered during experimental work.
Troubleshooting Guide: Common Issues in this compound Stability Studies
Researchers may encounter several challenges when assessing the stability of this compound in acidic media. This guide provides a systematic approach to troubleshooting common problems.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or Non-Reproducible Degradation Rates | Fluctuation in pH of the acidic medium. | Ensure precise and consistent pH measurement and control throughout the experiment. Use calibrated pH meters and buffered solutions where appropriate. |
| Temperature variations during the study. | Employ a calibrated and stable temperature-controlled environment (e.g., water bath, incubator). | |
| Inconsistent mixing of the sample solution. | Standardize the mixing protocol to ensure homogeneity of the sample. | |
| Appearance of Unexpected Peaks in Chromatograms | Contamination from glassware, solvents, or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware with appropriate cleaning agents and rinse with purified water. |
| Secondary reactions of degradation products. | Analyze samples at multiple time points to monitor the formation and potential further degradation of byproducts. | |
| "Ghost peaks" in HPLC analysis. | Optimize the mobile phase and ensure proper system maintenance, including regular cleaning of the HPLC instrument.[1] | |
| Poor Peak Shape or Resolution in HPLC Analysis | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure sharp peak shapes. For mass spectrometry compatibility, formic acid is a preferred acidifier.[2] |
| Column degradation or contamination. | Use a guard column to protect the analytical column.[3] If peak shape deteriorates, consider flushing or replacing the column. | |
| Analyte instability in the analytical solvent. | Review the compatibility of the chosen solvent with this compound. Conduct forced degradation studies with different solvents to assess their impact on stability.[1] | |
| Low Recovery of this compound | Adsorption of the analyte to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure, including solvent choice, volume, and extraction time. | |
| Analyte loss during sample preparation (e.g., evaporation). | Handle samples in a controlled environment and minimize exposure to conditions that could lead to evaporation. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound under acidic conditions.
Q1: What are the likely degradation pathways for this compound in an acidic solution?
A1: Based on studies of similar halogenated acetamides, the primary degradation pathway under acidic conditions is likely acid-catalyzed hydrolysis.[4][5] This can involve the cleavage of the amide bond, leading to the formation of 2-bromo-2-fluoroacetic acid and ammonia. The presence of both bromine and fluorine on the alpha-carbon may also influence the reaction mechanism and lead to other degradation products.
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) due to degradation.[6] A robust method, typically using High-Performance Liquid Chromatography (HPLC), should be developed and validated according to ICH guidelines.[1] The method must be able to separate the intact this compound from its degradation products and any other potential impurities.[6]
Q3: What are the critical parameters to control during a forced degradation study of this compound under acidic conditions?
A3: Key parameters to control include the specific acid used (e.g., HCl, H₂SO₄), its concentration (pH), temperature, and the duration of the stress testing.[1] It is essential to clearly define these objectives before initiating the study.[1] The choice of stress conditions should be sufficient to induce degradation without causing complete decomposition of the molecule.[6]
Q4: What analytical techniques are best suited for identifying the degradation products of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying degradation products based on their mass-to-charge ratio.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for the definitive identification of unknown degradants.[9]
Experimental Protocols
A well-defined experimental protocol is essential for obtaining reliable and reproducible data. The following outlines a general procedure for assessing the stability of this compound under acidic conditions.
Protocol: Acidic Hydrolysis Stability Study
Objective: To determine the degradation kinetics of this compound in an acidic solution at a specified temperature.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), for neutralization
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other calibrated laboratory glassware
-
Temperature-controlled water bath or incubator
-
Calibrated pH meter
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Prepare an acidic solution of a specific pH (e.g., pH 1.2 using 0.1 M HCl).
-
-
Stress Conditions:
-
Add a known volume of the this compound stock solution to a predetermined volume of the pre-heated acidic solution in a sealed container.
-
Place the container in a temperature-controlled environment (e.g., 60 °C).
-
-
Sampling:
-
Withdraw aliquots of the sample at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the withdrawn sample with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the degradation reaction and calculate the degradation rate constant (k) and the half-life (t½) of the compound under the specified conditions.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental and analytical processes, the following diagrams have been created using Graphviz.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromofluoroacetamide Reaction Products
Welcome to the technical support center for the purification of bromofluoroacetamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and related haloacetamides are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For many solid products, recrystallization is a cost-effective first step, while column chromatography is excellent for separating complex mixtures or removing closely related impurities. Liquid-liquid extraction is typically used as a preliminary purification step to remove water-soluble byproducts and reagents.
Q2: What are common impurities I might encounter in my this compound reaction mixture?
A2: Common impurities can include unreacted starting materials, such as the parent acetamide or brominating/fluorinating agents. Side products like di- and tri-halogenated species (e.g., dithis compound or bromodifluoroacetamide) can also be present, depending on the reaction conditions. In syntheses involving N-substituted bromofluoroacetamides, impurities may arise from the starting amine or from over-alkylation.[1][2]
Q3: How can I remove unreacted starting materials and water-soluble byproducts?
A3: A common and effective initial purification step is a liquid-liquid extraction. By dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with water or a saturated aqueous solution (like sodium bicarbonate or brine), you can effectively remove many water-soluble impurities, including salts and some polar starting materials.[1]
Q4: My purified this compound is unstable. What could be the cause?
A4: The stability of haloacetamides can be compromised by the presence of acidic or basic impurities, which can catalyze decomposition. Ensure that all acidic or basic reagents are thoroughly removed during the workup, for instance, by washing with a neutralizing solution like saturated sodium bicarbonate. Additionally, exposure to light and high temperatures can degrade these compounds. It is advisable to store the purified product in a cool, dark place.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Select a lower-boiling solvent: If possible, choose a solvent or solvent system with a lower boiling point.
-
Use more solvent: Diluting the solution can sometimes prevent oiling out.
-
Slow cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.
-
Seed crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Problem 2: No crystals form, even after cooling.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Evaporate some solvent: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes slightly turbid. Then, gently heat until it becomes clear and allow it to cool slowly. Common anti-solvents include hexanes or pentane when using more polar solvents like ethyl acetate or acetone.
-
Cool to a lower temperature: If not already done, cool the solution in a dry ice/acetone bath.
-
Problem 3: The purity of the recrystallized product is still low.
-
Possible Cause: The chosen solvent is not ideal, and impurities are co-crystallizing with the product. The cooling was too rapid, trapping impurities.
-
Troubleshooting Steps:
-
Re-evaluate your solvent system: Test a different solvent or solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
-
Perform a second recrystallization: A second recrystallization can often significantly improve purity.
-
Slow down the cooling process: Insulate the flask to allow for very slow cooling, which promotes the formation of purer crystals.
-
Column Chromatography
Problem 1: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The eluent is not polar enough to move the compound up the stationary phase (e.g., silica gel).
-
Troubleshooting Steps:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a small amount of a stronger polar solvent: For very polar compounds, adding a small percentage (0.5-1%) of methanol or acetic acid to the eluent can help.
-
Problem 2: All compounds run with the solvent front (Rf = 1).
-
Possible Cause: The eluent is too polar.
-
Troubleshooting Steps:
-
Decrease eluent polarity: Increase the proportion of the less polar solvent in your eluent system (e.g., increase the percentage of hexanes in a hexane/ethyl acetate mixture).
-
Problem 3: Poor separation between the desired product and an impurity.
-
Possible Cause: The chosen eluent system does not provide sufficient selectivity for the compounds.
-
Troubleshooting Steps:
-
Try a different solvent system: Changing the solvents in the eluent can alter the selectivity. For example, replacing ethyl acetate with dichloromethane or acetone might improve separation.
-
Use a different stationary phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
-
Optimize the gradient: If using gradient elution, a shallower gradient around the elution point of your compounds of interest can improve resolution.
-
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not widely available in the literature, the following table provides typical parameters for related compounds that can be used as a starting point for optimization.
| Purification Method | Compound Type | Solvent/Eluent System | Typical Yield | Typical Purity | Reference |
| Recrystallization | N-Bromoacetamide | Chloroform/Hexane | 41-51% | 98-100% | [2][3] |
| Recrystallization | 2-Bromo-4-fluoroacetanilide | 80% Methanol/Water | 84-85% | 99.7-99.8% | [4] |
| Flash Chromatography | N-aryl-2,2-difluoro-2-bromoacetamides | Hexane/Ethyl Acetate (e.g., 3:1 or 5:1) | 63-90% | >95% (assumed from characterization) | [5][6] |
| Flash Chromatography | Dihaloacetamides | Hexane/Ethyl Acetate | 56-63% | >95% (assumed from characterization) | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
This protocol is a general guideline and should be optimized for your specific product.
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude product. Add a few drops of a potential recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes). Heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.
-
Dissolution: In a larger flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound Derivatives (General Procedure)
This protocol is based on methods used for similar N-aryl dihaloacetamides and should be adapted as needed.[1][5]
-
TLC Analysis: Determine the appropriate eluent system by running thin-layer chromatography (TLC) on your crude product. A good Rf value for the desired compound is typically between 0.2 and 0.4. A common starting point for this compound derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel and adding the powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Protocol 3: Liquid-Liquid Extraction for Preliminary Purification
This is a standard workup procedure that can be used before further purification by recrystallization or chromatography.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of water and shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Neutralizing Wash (Optional): If the reaction was conducted under acidic or basic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize acid) or a dilute aqueous solution of HCl (to neutralize base), followed by a water wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a flask and add a drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the partially purified product.
Visualizations
Caption: General purification workflow for this compound reaction products.
Caption: Troubleshooting guide for common recrystallization issues.
Caption: Troubleshooting guide for common column chromatography problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 5. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Managing the Exothermic Potential of Bromofluoroacetamide Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic potential associated with reactions involving Bromofluoroacetamide. The information is designed to assist researchers in ensuring laboratory safety, optimizing reaction conditions, and troubleshooting potential thermal hazards.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with this compound reactions?
A1: The primary thermal hazard is the potential for a highly exothermic reaction, particularly during amide bond formation or in the presence of certain reagents. This can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction if not properly controlled. Halogenated compounds can also release toxic gases upon decomposition at elevated temperatures.
Q2: Are there specific reagents that are known to cause highly exothermic reactions with this compound?
A2: While specific data for this compound is limited, reactions of α-halo-amido compounds with strong nucleophiles, bases, or reducing agents can be highly exothermic. Care should be taken when using reagents such as strong amines, alkoxides, or hydrides.
Q3: What is a runaway reaction and what are its consequences?
A3: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to an exponential increase in temperature and pressure, which can cause reactor failure, explosions, and the release of toxic materials.
Q4: How can I estimate the potential exotherm of my reaction involving this compound?
A4: A preliminary estimation can be made by considering the heats of formation of reactants and products. For example, the standard enthalpy of formation of solid 2-chloroacetamide is -338 ± 8.4 kJ/mol[1]. While not identical, this value for a similar α-haloacetamide suggests that reactions forming or consuming this type of molecule can involve significant energy changes. For a more accurate assessment, reaction calorimetry is highly recommended.
Q5: What immediate steps should I take in case of a temperature excursion?
A5: In the event of an unexpected temperature rise, immediately stop the addition of any reagents, enhance cooling to the maximum capacity, and prepare to execute an emergency quenching procedure if the temperature continues to rise uncontrollably. Ensure all personnel are aware of the situation and are prepared to evacuate if necessary.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-001 | Rapid, uncontrolled temperature increase upon reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling.3. Incorrect reaction temperature.4. High concentration of reactants. | 1. Immediately stop reagent addition.2. Increase cooling (e.g., lower coolant temperature, increase flow rate).3. Re-evaluate the safe operating temperature range through calorimetry studies.4. Dilute the reaction mixture with a suitable solvent. |
| EXO-002 | Delayed exotherm followed by a sudden, sharp temperature rise. | 1. Accumulation of unreacted reagent due to slow initiation.2. Presence of an induction period.3. Poor mixing. | 1. Ensure the reaction has initiated before adding the bulk of the reagent.2. Investigate the reaction kinetics to understand any induction period.3. Improve agitation to ensure homogeneous mixing. |
| EXO-003 | Reaction temperature continues to rise after stopping reagent addition and applying maximum cooling. | 1. The reaction has reached a point of no return (runaway).2. Cooling capacity is insufficient for the scale of the reaction. | 1. Execute the pre-planned emergency quenching procedure.2. Evacuate the immediate area.3. For future experiments, reduce the scale or use a reactor with a higher heat transfer capacity. |
| EXO-004 | Localized hotspots observed in the reactor. | 1. Poor mixing leading to non-uniform temperature distribution.2. Viscous reaction mixture impeding heat transfer. | 1. Increase stirrer speed or use a more efficient agitator.2. Consider using a different solvent to reduce viscosity. |
Quantitative Data Summary
Table 1: Estimated Thermochemical Data for Analogous α-Haloacetamides
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Standard Enthalpy of Formation (solid, kJ/mol) |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 116-118[2][3] | -338 ± 8.4[1] |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | 87-91 | Data not readily available |
Note: This data is for analogous compounds and should be used as an estimate for risk assessment of this compound reactions.
Table 2: Typical Heat Capacities of Common Organic Solvents
| Solvent | Formula | Heat Capacity (J/g·K) |
| Toluene | C₇H₈ | 1.69 |
| Tetrahydrofuran (THF) | C₄H₈O | 1.72 |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.21 |
| Acetonitrile | C₂H₃N | 2.22 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 2.04 |
Source: Adapted from publicly available data. Specific heat capacity can vary with temperature.
Table 3: Typical Overall Heat Transfer Coefficients (U) for Laboratory Reactors
| Reactor Type | Scale | Typical U (W/m²·K) |
| Jacketed Glass Reactor | 1 L | 50 - 200 |
| Jacketed Glass Reactor | 10 L | 100 - 300 |
| Steel Reactor | 50 L | 200 - 500 |
Source: These are approximate values and can vary significantly based on reactor geometry, agitation, and fluid properties.[4][5][6]
Experimental Protocols
Protocol 1: General Procedure for Safely Conducting a Potentially Exothermic Amide Bond Formation
-
Risk Assessment:
-
Conduct a thorough literature search for any known thermal hazards associated with the reactants.
-
Estimate the potential reaction exotherm using data from analogous reactions or computational methods.
-
Define the critical process parameters (e.g., maximum allowable temperature, reagent addition rates).
-
Establish a clear emergency response plan, including a quenching procedure.
-
-
Reactor Setup:
-
Use a jacketed reactor with a reliable temperature control unit.
-
Ensure efficient agitation with an overhead stirrer.
-
Place a calibrated temperature probe directly in the reaction mixture.
-
Set up a system for controlled reagent addition (e.g., a syringe pump).
-
Have a cooling bath (e.g., ice-water) on standby for emergency cooling.
-
-
Reaction Execution:
-
Charge the reactor with this compound and the solvent.
-
Cool the reactor contents to the desired starting temperature (typically a low temperature, e.g., 0 °C or below).
-
Start the controlled, slow addition of the second reagent.
-
Monitor the internal temperature closely throughout the addition.
-
If the temperature rises more than a few degrees above the set point, pause the addition until the temperature stabilizes.
-
After the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is complete.
-
-
Work-up and Quenching:
-
Carefully quench the reaction mixture by slowly adding a suitable quenching agent (see Protocol 2). This step can also be exothermic.
-
Protocol 2: Emergency Quenching Procedure for a Runaway Acylation Reaction
WARNING: This procedure should only be performed by trained personnel with appropriate personal protective equipment in a well-ventilated fume hood.
-
Identify a suitable quenching agent:
-
For reactions involving acyl chlorides or similar reactive species, a high-boiling point, inert solvent followed by a less reactive nucleophile is often used.
-
A common choice is to rapidly add a large volume of a cold, inert solvent like toluene to dilute the reactants and absorb heat.
-
This can be followed by the cautious addition of a less reactive amine or alcohol to consume the excess reactive species.[7][8]
-
-
Execution:
-
If a runaway is detected, immediately stop all reagent feeds and maximize cooling.
-
If the temperature continues to rise, add the pre-determined quenching solvent as quickly as is safely possible.
-
Once the initial exotherm is controlled and the temperature begins to drop, slowly add the secondary quenching agent.
-
Continue to monitor the temperature until it is stable and near room temperature.
-
Visualizations
Diagram 1: Logical Workflow for Managing Exothermic Reactions
Caption: Workflow for the safe management of potentially exothermic chemical reactions.
Diagram 2: Decision Tree for Troubleshooting Temperature Excursions
Caption: A decision tree for responding to and troubleshooting temperature excursions.
References
- 1. Acetamide, 2-chloro- [webbook.nist.gov]
- 2. 氯乙酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Chloroacetamide | 79-07-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: The Influence of Solvent on the Reactivity of Bromofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of solvent selection in modulating the reactivity of Bromofluoroacetamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in experimental settings, with a focus on nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction for this compound with nucleophiles?
A1: this compound typically reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. The presence of the electron-withdrawing fluorine and amide groups increases the electrophilicity of this carbon, making it susceptible to nucleophilic attack.
Q2: How does the choice of solvent fundamentally alter the reactivity of this compound?
A2: Solvents significantly influence the rate and outcome of SN2 reactions by solvating the reactants, particularly the nucleophile. The two main classes of polar solvents, protic and aprotic, have opposing effects on the reactivity of anionic nucleophiles.
-
Polar protic solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can form hydrogen bonds.
-
Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) have large dipole moments but lack O-H or N-H bonds.[1]
Q3: Why are SN2 reactions with this compound faster in polar aprotic solvents?
A3: Polar aprotic solvents are generally the preferred choice for SN2 reactions involving anionic nucleophiles. These solvents can effectively solvate the counter-ion (cation) of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the reaction rate.[2] For instance, the rate of an SN2 reaction can be up to 5000 times faster in acetonitrile (a polar aprotic solvent) compared to methanol (a polar protic solvent).[2]
Q4: Why do polar protic solvents decrease the reactivity of this compound in SN2 reactions?
A4: Polar protic solvents can form a "cage" of hydrogen bonds around the anionic nucleophile. This solvation stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophilic carbon of this compound. This "caging" effect significantly reduces the nucleophile's reactivity and slows down the SN2 reaction rate.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inappropriate solvent choice: Using a polar protic solvent (e.g., ethanol, water) with an anionic nucleophile. | Switch to a polar aprotic solvent: Change the reaction medium to DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity. |
| Poor solubility of reactants: this compound or the nucleophilic salt may not be fully dissolved. | Select a solvent with appropriate solubilizing power: Refer to the solvent properties table below to choose a solvent that can dissolve all reactants. Gentle heating may also improve solubility, but monitor for potential side reactions. | |
| Formation of multiple side products | Hydrolysis of this compound: Presence of water in the reaction medium can lead to the formation of hydroxyacetamide as a byproduct. | Use anhydrous solvents and reagents: Ensure all solvents and reagents are dry, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with the solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to solvolysis products. | Choose a non-nucleophilic solvent: Opt for solvents like DMF, DMSO, or acetonitrile that are less likely to participate in the reaction. | |
| Over-alkylation with amine nucleophiles: Primary or secondary amines can react multiple times with this compound.[3][4] | Use a large excess of the amine nucleophile: This will favor the formation of the mono-alkylated product. Alternatively, protect the amine product as it is formed. | |
| Slow reaction rate | Excessive solvation of the nucleophile: Use of a polar protic solvent. | Change to a polar aprotic solvent: This is the most effective way to increase the rate of an SN2 reaction with an anionic nucleophile. |
| Low reaction temperature: Insufficient thermal energy to overcome the activation barrier. | Increase the reaction temperature: If the reactants and products are thermally stable, increasing the temperature can significantly accelerate the reaction. However, be cautious as this may also promote side reactions. |
Data Presentation
The choice of solvent has a dramatic impact on the rate of SN2 reactions. Below is a summary of the expected qualitative and quantitative effects on the reactivity of haloacetamides.
Table 1: Qualitative Effect of Solvent Class on SN2 Reaction Rate
| Solvent Class | Typical Solvents | Effect on Anionic Nucleophile | Impact on SN2 Reaction Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Minimally solvated ("naked"), highly reactive | Strongly Favored / Accelerated |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Heavily solvated (hydrogen-bonded "cage"), low reactivity | Strongly Disfavored / Slowed |
| Nonpolar | Hexane, Toluene, Dichloromethane | Poor solubility of ionic nucleophiles | Generally Unsuitable |
Table 2: Relative Rate Constants for the Reaction of a Haloalkane with Azide Ion in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (krel) |
| Methanol (CH₃OH) | 33.0 | Polar Protic | 1 |
| Water (H₂O) | 80.1 | Polar Protic | 7 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 1,300 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 2,800 |
Data is illustrative for the general trend in SN2 reactions.
Experimental Protocols
General Protocol for the SN2 Reaction of this compound with a Nucleophile in a Polar Aprotic Solvent (DMF)
This protocol provides a general guideline for reacting this compound with a nucleophile, such as sodium azide, in dimethylformamide (DMF).
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Appropriate work-up and purification reagents and equipment (e.g., water, ethyl acetate, separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (e.g., 1.2 equivalents of sodium azide) in anhydrous DMF under an inert atmosphere.
-
Addition of this compound: Once the nucleophile is fully dissolved, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the stirring mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: SN2 reaction pathway of this compound.
Caption: General experimental workflow for SN2 reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Bromofluoroacetamide
Welcome to the technical support center for cross-coupling reactions involving bromofluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound presents a unique set of challenges due to its structure. The key considerations are:
-
Catalyst Inhibition: The amide functionality, particularly the nitrogen and oxygen atoms, can potentially coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle. This is a common issue with substrates containing coordinating groups.[1]
-
Electronic Effects: The presence of the electron-withdrawing fluorine and acetamide groups can influence the reactivity of the C-Br bond, potentially making oxidative addition more challenging compared to simple aryl bromides.
-
Steric Hindrance: While not exceptionally bulky, the acetamide group can introduce some steric hindrance around the reaction center, which may influence the choice of ligand.
Q2: Which type of cross-coupling reaction is most suitable for this compound?
A2: Palladium-catalyzed cross-coupling reactions are generally well-suited for substrates like this compound.[2][3] The most common and often successful starting points include:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of commercially available boronic acids and esters. It is known for its mild reaction conditions and broad functional group tolerance.[4][5][6]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with various amines. Given the presence of the acetamide, careful selection of ligands is crucial to avoid catalyst inhibition.[7][8][9]
-
Sonogashira Coupling: A reliable method for creating C-C bonds with terminal alkynes.[10][11][12]
-
Heck Coupling: Used for coupling with alkenes to form substituted alkenes.[13][14][15]
Q3: What are the recommended starting palladium catalysts and ligands for coupling with this compound?
A3: The choice of catalyst and ligand is critical for a successful reaction. For challenging substrates, modern catalyst systems are often required.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various well-defined precatalysts.[4][16] Third-generation Buchwald precatalysts (e.g., XPhos Pd G3) are highly recommended as they efficiently generate the active LPd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are generally the most effective for overcoming catalyst inhibition and promoting efficient oxidative addition and reductive elimination.[1][17] Highly recommended ligands include:
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst inhibition by the acetamide group. 3. Insufficient reaction temperature. 4. Incorrect choice of base or solvent. | 1. Use a fresh palladium source or a pre-activated catalyst. Buchwald G3 or G4 precatalysts are recommended for reliable generation of the active Pd(0) species. 2. Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) to sterically hinder coordination of the amide.[1][17] 3. Incrementally increase the reaction temperature, monitoring for decomposition. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig) and ensure the use of anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[1][4] |
| De-bromination of Starting Material | 1. Presence of a hydride source. 2. Inefficient transmetalation or reductive elimination. | 1. Ensure solvents are anhydrous. Some bases or additives can act as hydride sources; consider switching to a different base.[19] 2. A different ligand may be required to facilitate the desired steps in the catalytic cycle. |
| Homocoupling of Coupling Partner (e.g., Boronic Acid) | 1. Presence of oxygen in the reaction. 2. Inefficient oxidative addition of this compound. | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen).[19] 2. Use a more electron-rich ligand to promote oxidative addition to the electron-deficient C-Br bond. |
| Slow Reaction Rate | 1. Suboptimal catalyst system. 2. Low reaction temperature. 3. Poor solubility of reactants. | 1. Screen a panel of bulky phosphine ligands or NHCs.[17] 2. Gradually increase the temperature. Microwave irradiation can sometimes accelerate slow reactions.[20] 3. Choose a solvent in which all components are soluble at the reaction temperature. For Suzuki reactions, a co-solvent system (e.g., toluene/water) may be necessary.[21][22] |
Catalyst and Condition Selection Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Notes |
| Pd Source | XPhos Pd G3 (2 mol%) | Efficiently generates the active monoligated Pd(0) species. |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich ligand that is effective for challenging substrates.[1][16] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a common and effective base. Cs₂CO₃ is more soluble and can be beneficial for less reactive substrates.[4][22] |
| Solvent | Toluene or 1,4-Dioxane (often with 10-20% water) | Anhydrous, degassed solvents are crucial. Water can aid in dissolving the base.[1][4][22] |
| Temperature | 80-110 °C | Higher temperatures are often required for electron-deficient aryl bromides. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale & Notes |
| Pd Source | BrettPhos Pd G3 (2 mol%) | A robust precatalyst for C-N bond formation. |
| Ligand | BrettPhos (included in precatalyst) | Specifically designed for a broad range of amination reactions. |
| Base | NaOt-Bu or LHMDS (1.2-2 equiv.) | Strong, non-nucleophilic bases are typically required.[4] |
| Solvent | Toluene or THF | Anhydrous, degassed solvents are essential.[1] |
| Temperature | 65-100 °C | Temperature can be optimized based on the amine nucleophilicity. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. nobelprize.org [nobelprize.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving α-Halofluoroacetamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving α-halofluoroacetamides. The following guides and frequently asked questions (FAQs) address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guide & FAQs
This section provides answers to common questions and issues that may arise during experiments with α-halofluoroacetamides.
Question 1: I am experiencing low yields in the synthesis of my α-halofluoroacetamide. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of α-halofluoroacetamides can stem from several factors, from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Halogenation: The key step, the introduction of a halogen (chlorine, bromine, or iodine) at the α-position, may not be going to completion.
-
Solution: Ensure you are using a suitable halogenating agent and appropriate reaction conditions. For direct halogenation of a fluoroacetamide, strong bases like Lithium diisopropylamide (LDA) followed by an electrophilic halogen source (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)) are often used to control the reaction. In some cases, acid-catalyzed halogenation can be an alternative to avoid base-sensitive functional groups, though it can be slower.[1]
-
-
Over-halogenation: A common side reaction, especially under basic conditions, is the addition of more than one halogen atom to the α-carbon. The introduction of the first electron-withdrawing halogen increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent halogenation.[1][2]
-
Solution: To minimize over-halogenation, carefully control the stoichiometry of your reagents. Use of a strong, non-nucleophilic base in a slight excess (e.g., 1.1 equivalents) followed by the rapid addition of the halogenating agent at low temperatures can favor mono-halogenation. Acidic conditions, if compatible with your substrate, are generally less prone to over-halogenation.[1]
-
-
Side Reactions: Besides over-halogenation, other side reactions can reduce your yield. These can include elimination reactions, especially if your molecule has a suitable leaving group, or hydrolysis of the amide bond under harsh pH conditions.
-
Solution: Analyze your crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. This information will help you to adjust your reaction conditions. For example, if elimination is observed, consider using a less hindered base or lower reaction temperatures. If amide hydrolysis is an issue, avoid strongly acidic or basic conditions if possible, or protect the amide if necessary.[1]
-
-
Reagent Purity and Stability: The purity of your starting fluoroacetamide and the activity of your halogenating agent are crucial.
-
Solution: Ensure your starting material is pure and dry. Some halogenating agents can decompose over time, so using a fresh batch is recommended.
-
-
Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.
-
Solution: Optimize your extraction and chromatography procedures to minimize losses.
-
Question 2: My α-halofluoroacetamide appears to be unstable and decomposes over time. What are the likely causes and how can I improve its stability?
Answer:
α-Halofluoroacetamides can be susceptible to degradation, particularly hydrolysis. The stability is often influenced by pH and the presence of nucleophiles.
-
Hydrolysis: The amide bond can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid and amine.[3] The presence of electron-withdrawing halogens on the α-carbon can influence the rate of hydrolysis.
-
Nucleophilic Substitution: The halogen at the α-position is susceptible to nucleophilic attack, which can lead to decomposition or unwanted side products.
-
Solution: Avoid exposing your compound to strong nucleophiles unless it is a desired reaction. When planning subsequent reactions, consider the compatibility of your reagents with the reactive α-haloamide moiety.
-
Question 3: I am trying to use an α-chlorofluoroacetamide as a covalent inhibitor for a cysteine protease, but I am not seeing the expected activity. What could be the problem?
Answer:
The use of α-chlorofluoroacetamides (CFAs) as covalent inhibitors is a promising strategy in drug discovery.[5][6][7] If you are not observing the expected activity, consider the following:
-
Reactivity of the Warhead: While CFAs are designed to be reactive towards nucleophilic residues like cysteine, their reactivity is tuned to be weaker than more traditional covalent warheads to improve selectivity.[5]
-
Solution: The reaction may require longer incubation times or higher concentrations than more reactive electrophiles. It is also possible that the specific steric and electronic environment of the target cysteine residue is not conducive to reaction with the CFA.
-
-
Hydrolysis of the Covalent Adduct: The adduct formed between the CFA and the cysteine thiol is susceptible to hydrolysis, which can reverse the inhibition.[8]
-
Solution: The stability of the covalent adduct is highly dependent on the local microenvironment within the protein's binding pocket. If the adduct is exposed to solvent, it may hydrolyze more rapidly. This property is sometimes exploited to reduce off-target effects, but it can also lead to a shorter duration of inhibition.[8]
-
-
Stereochemistry: The stereochemistry of the α-carbon can be crucial for the inhibitory activity.
Data Presentation
The following table summarizes typical yields for the synthesis of N-aryl chlorofluoroacetamides under specific reaction conditions. This data can be used as a benchmark for optimizing your own reactions.
| Entry | Amine Starting Material | Halogenating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-amino-1-naphthol | Sodium chlorofluoroacetate | - | Dichloromethane | - | - | [5] |
| 2 | Various anilines | Chloroacetyl chloride | Triethylamine | Dichloromethane | - | - | [5] |
| 3 | Dipeptidic amine | Chlorofluoroacetic acid | - | - | - | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloro-2-fluoroacetamides
This protocol is adapted from a procedure used for the synthesis of a library of chlorofluoroacetamide-based covalent inhibitors.[5]
Materials:
-
Appropriate aniline derivative (1.0 eq)
-
Sodium chlorofluoroacetate (1.5 eq)
-
Propanephosphonic acid anhydride (T3P), 50% solution in ethyl acetate (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the aniline derivative (1.0 eq), sodium chlorofluoroacetate (1.5 eq), and DIPEA (2.0 eq) in dichloromethane.
-
To the stirred solution, add the T3P solution (1.5 eq) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-chloro-2-fluoroacetamide.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the chemistry of α-halofluoroacetamides.
Caption: Troubleshooting workflow for the synthesis of α-halofluoroacetamides.
References
- 1. esisresearch.org [esisresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
analytical methods for the characterization of Bromofluoroacetamide
A comprehensive guide to the , tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of key analytical techniques, supported by expected performance data and detailed experimental protocols.
Introduction
Bromofluoroacetamide is a halogenated acetamide of interest in pharmaceutical development and organic synthesis. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. This guide compares the most common and effective analytical techniques for this purpose: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information presented is based on established methodologies for structurally similar halogenated compounds and reactive pharmaceutical intermediates.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific objective, such as routine quality control, structural elucidation, or trace-level impurity detection. The following table summarizes the expected performance of the primary analytical techniques for the characterization of this compound.
Table 1: Comparison of Analytical Method Performance
| Parameter | RP-HPLC-UV | ¹H NMR | ESI-MS |
| Primary Use | Quantification, Purity | Structure Elucidation | Molecular Weight Confirmation |
| Selectivity | High | Moderate to High | High |
| Sensitivity | ng/mL to µg/mL | mg/mL | pg/mL to ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | Not typically used for accuracy | Not applicable |
| Precision (% RSD) | < 2.0% | Not typically used for precision | Not applicable |
| Linearity (r²) | ≥ 0.999[1] | Not applicable | Not applicable |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[1] | Not applicable | High |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1[1] | Not applicable | High |
| Throughput | High | Low to Medium | High |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques discussed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the separation, quantification, and purity assessment of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and MS compatibility)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[1].
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an essential tool for the unambiguous structural confirmation of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds[2].
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals and determine the chemical shifts relative to the internal standard.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight of this compound, confirming its identity.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.
-
-
Instrument Parameters:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and compound.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound.
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for RP-HPLC analysis of this compound.
Caption: Workflow for ¹H NMR analysis of this compound.
Caption: Workflow for ESI-MS analysis of this compound.
Alternative and Complementary Methods
While RP-HPLC, NMR, and MS are the primary techniques, other methods can be valuable for specific applications.
-
Gas Chromatography (GC): For volatile impurities or when the analyte is unstable in aqueous mobile phases, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) can be a powerful alternative[4]. Derivatization may be necessary to improve the volatility of this compound.
-
Ion Chromatography: This technique can be employed for the analysis of ionic impurities or degradation products[5][6].
-
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to normal and reversed-phase LC, particularly for chiral separations if applicable[4].
Conclusion
The comprehensive characterization of this compound is best achieved through a combination of chromatographic and spectroscopic techniques. RP-HPLC is the method of choice for routine purity and potency testing due to its robustness and high throughput. ¹H NMR provides definitive structural confirmation, while ESI-MS is crucial for verifying the molecular weight. The selection and validation of the appropriate analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Determination of bromate and chlorinated haloacetic acids in bottled drinking water with chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purity Analysis of Synthesized 2-Bromo-2-fluoroacetamide: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-bromo-2-fluoroacetamide, a valuable fluorinated building block. This document outlines experimental protocols for key analytical techniques and compares their effectiveness in identifying and quantifying the target compound and potential impurities.
Comparison of Analytical Techniques
The purity of 2-bromo-2-fluoroacetamide can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Principle | Information Provided | Common Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | Starting materials (e.g., 2-fluoroacetamide), over-brominated species (e.g., 2,2-dibromo-2-fluoroacetamide), hydrolysis products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities, structural elucidation of unknown peaks. | Residual solvents, volatile starting materials, and byproducts. Fluoroacetamide has been detected in biological samples using this method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the target compound, identification and quantification of impurities with distinct NMR signals. | Structural isomers, unreacted starting materials, and byproducts from side reactions. |
| Titration | Quantitative chemical reaction with a standardized solution. | Determination of the absolute purity of the main component. For the related compound N-bromoacetamide, titration with sodium thiosulfate is used.[1] | Not suitable for identifying specific impurities. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar halogenated and fluorinated compounds and can be adapted for 2-bromo-2-fluoroacetamide.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B). For example, start with 95% A and 5% B, then ramp to 100% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Sample Preparation : Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis : Inject 10 µL of the sample solution. The purity is determined by the relative peak area of 2-bromo-2-fluoroacetamide compared to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying volatile impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Injector : Split/splitless injector at 250°C.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.[2]
-
Analysis : Inject 1 µL of the prepared sample. Identification of peaks is achieved by comparing their mass spectra with a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the identity of the synthesized compound and any impurities present.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis :
-
¹H NMR : To identify protons in the molecule and quantify impurities based on integral values.
-
¹⁹F NMR : To observe the fluorine signal, which is highly sensitive to the chemical environment.
-
¹³C NMR : To confirm the carbon skeleton of the molecule.
-
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
-
Purity Determination : Quantitative NMR (qNMR) can be performed by adding a certified internal standard to an accurately weighed sample.
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized 2-bromo-2-fluoroacetamide.
Alternative Methods and Considerations
While the above methods are standard, other techniques can be employed for specific purposes:
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Useful for confirming the presence of key functional groups (e.g., C=O, C-F, C-Br, N-H bonds) and for a quick identity check.
-
Elemental Analysis : Provides the percentage composition of C, H, N, Br, and F, which can be compared to the theoretical values to assess bulk purity.
The choice of analytical methods will depend on the specific requirements of the research or development phase, the nature of the expected impurities, and the available instrumentation. For regulatory filings, a combination of these techniques is typically required to provide a comprehensive purity profile. Commercially available 2-bromo-2-fluoroacetamide is often cited with a purity of ≥95% or 98.0%.[3][4]
References
A Comparative Guide to the Reactivity of Bromofluoroacetamide and N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical reagents, the choice of a halogenating agent is pivotal for the successful outcome of a synthetic step. While N-bromosuccinimide (NBS) is a well-established and versatile reagent for a wide array of bromination reactions, emerging reagents such as Bromofluoroacetamide present specialized reactivity profiles tailored for specific applications. This guide provides an objective comparison of the reactivity and applications of this compound and N-bromosuccinimide, supported by available experimental data and mechanistic insights, to assist researchers in selecting the appropriate tool for their synthetic challenges.
At a Glance: Key Properties and Reactivity
The primary distinction between this compound and N-bromosuccinimide lies in their intended applications, which stem from their inherent reactivity. NBS is a broad-spectrum brominating agent used extensively in synthetic organic chemistry. In contrast, this compound has been primarily investigated as a specialized electrophilic warhead for covalent targeting of cysteine residues in proteins, a critical technology in drug discovery.
| Property | This compound | N-Bromosuccinimide (NBS) |
| Molecular Formula | C₂H₃BrFNO | C₄H₄BrNO₂ |
| Molecular Weight | 155.95 g/mol | 177.98 g/mol |
| Appearance | Not widely commercially available; likely a white solid. | White crystalline solid |
| Primary Application | Cysteine-targeting covalent ligand in chemical biology. | General brominating agent in organic synthesis. |
| Reactivity Benchmark | High reactivity towards soft nucleophiles like thiols. | Versatile reactivity in radical and electrophilic brominations. |
Quantitative Reactivity Comparison
Direct comparison of the two reagents in a single, synthetically relevant reaction is challenging due to their disparate primary applications. However, the reactivity of both compounds with the biological thiol glutathione (GSH) can serve as a quantitative measure of their electrophilicity.
| Reagent | Reaction with Glutathione (GSH) | Half-life (t₁₂) with GSH |
| This compound | High | 9.15 minutes |
| N-Bromosuccinimide | Very High | Not directly reported as a half-life, but the reaction is known to be very rapid. Kinetic studies show a first-order dependence on [NBS] and fractional-order on [GSH], indicating a fast oxidative conversion.[1] |
Experimental Protocols
Synthesis of 2-Bromo-2-fluoroacetamide
While a specific, detailed synthesis of 2-bromo-2-fluoroacetamide is not widely published, a plausible method can be adapted from the synthesis of other α-haloacetamides. This would likely involve the amidation of a corresponding bromo-fluoroacetyl halide.
Reaction Scheme:
Materials:
-
2-bromo-2-fluoroacetyl chloride
-
Anhydrous ammonia
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 2-bromo-2-fluoroacetyl chloride in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous ammonia gas is bubbled through the solution with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to warm to room temperature.
-
The precipitated ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 2-bromo-2-fluoroacetamide.
-
The crude product can be purified by recrystallization or column chromatography.
Allylic Bromination of Cyclohexene with N-Bromosuccinimide (Wohl-Ziegler Reaction)
This protocol describes a classic application of NBS in the selective bromination of an allylic C-H bond.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask, reflux condenser, and heating mantle
Procedure:
-
In a round-bottom flask, a solution of cyclohexene in CCl₄ is prepared.
-
NBS (1.05 equivalents) and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated to reflux with stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
The progress of the reaction can be monitored by observing the consumption of the denser NBS and the appearance of the less dense succinimide byproduct floating on the solvent.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromocyclohexene.
-
The product can be purified by distillation.
Mechanistic Insights and Reactivity Comparison
The reactivity of both this compound and N-bromosuccinimide is dictated by the electrophilicity of the bromine atom.
This compound: The presence of both a bromine and a highly electronegative fluorine atom on the α-carbon significantly increases the electrophilicity of the carbon center, making it highly susceptible to nucleophilic attack. In the context of its reaction with cysteine, the thiol group of the cysteine residue acts as the nucleophile, attacking the α-carbon and displacing the bromide ion in an SN2 reaction.
N-Bromosuccinimide: NBS is a more versatile reagent that can react through different mechanisms depending on the reaction conditions.
-
Radical Bromination (Wohl-Ziegler Reaction): In the presence of a radical initiator or UV light, the relatively weak N-Br bond undergoes homolytic cleavage to generate a bromine radical (Br•). This radical then participates in a chain reaction to achieve allylic or benzylic bromination.[2]
-
Electrophilic Bromination: In polar solvents, NBS can act as a source of electrophilic bromine (Br⁺). It can be used for the bromination of activated aromatic rings and for the α-bromination of carbonyl compounds.[3] In the presence of water or other nucleophilic solvents, it can also add to alkenes to form halohydrins.[2]
The electron-withdrawing succinimide group in NBS polarizes the N-Br bond, making the bromine atom electrophilic.
Visualizing Reaction Pathways and Logical Comparison
Caption: Logical flow for selecting between this compound and NBS.
Caption: Mechanism of NBS in allylic bromination.
Conclusion
This compound and N-bromosuccinimide are both valuable reagents, but they occupy different niches in the chemical sciences.
-
N-Bromosuccinimide (NBS) is a workhorse reagent for general organic synthesis, offering a versatile and convenient source of bromine for a wide range of transformations, including radical-mediated allylic and benzylic brominations and various electrophilic brominations.
-
This compound is a highly specialized reagent designed for applications in chemical biology and drug discovery, specifically as a reactive electrophile for the covalent targeting of cysteine residues. Its high reactivity with thiols is a key feature for this purpose.
For the synthetic organic chemist looking to perform a standard bromination, NBS remains the go-to reagent. For researchers in drug development and chemical biology aiming for targeted covalent inhibition, this compound and similar haloacetamides offer a powerful tool for probing and modulating biological systems. The choice between these two reagents should therefore be guided primarily by the intended application.
References
A Comparative Guide to Bromofluoroacetamide and Other Fluorinating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties that can enhance metabolic stability, binding affinity, and bioavailability. The choice of a fluorinating agent is therefore a critical decision in the synthetic workflow. This guide provides a comprehensive comparison of Bromofluoroacetamide with other commonly employed fluorinating agents, offering insights into their respective performance, applications, and safety considerations.
Executive Summary
This compound distinguishes itself from classical fluorinating agents by primarily acting as a source of the monofluoromethyl group (-CH2F) or as a precursor to the bromofluoromethyl radical (•CHFBr) under photocatalytic conditions. This reactivity profile makes it a valuable tool for specific applications such as the functionalization of alkenes and the synthesis of fluorinated heterocycles. In contrast, reagents like Selectfluor, N-Fluorobenzenesulfonimide (NFSI), and Diethylaminosulfur Trifluoride (DAST) are employed for direct fluorination, substituting hydrogen or hydroxyl groups with a single fluorine atom. This fundamental difference in reactivity dictates their respective domains of application.
Performance and Applications: A Comparative Overview
The performance of a fluorinating agent is best assessed by its reaction efficiency, substrate scope, and selectivity under defined conditions. While direct quantitative comparisons between this compound and traditional fluorinating agents are challenging due to their distinct mechanisms, a qualitative assessment of their primary applications reveals their complementary nature in the synthetic chemist's toolbox.
Table 1: Comparison of Primary Applications and Performance
| Reagent | Primary Application | Reaction Type | Typical Yields | Key Advantages | Limitations |
| This compound | Bromofluoroacetylation of alkenes, synthesis of fluorinated heterocycles | Radical Addition/Cyclization | Good to Excellent | Introduces a -CH(Br)C(O)NH2 or related fluoroalkyl group; useful for building complex fluorinated scaffolds. | Not a direct fluorinating agent for C-H or C-OH bonds. |
| Selectfluor® | Electrophilic fluorination of a wide range of nucleophiles (enolates, arenes, etc.) | Electrophilic Substitution | Good to Excellent | User-friendly, stable solid; broad substrate scope. | Can act as an oxidant; reactivity may be too high for sensitive substrates. |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination of carbanions, silyl enol ethers, and arenes. | Electrophilic Substitution | Good to Excellent | Stable, crystalline solid; high fluorinating power. | Can be less reactive than Selectfluor for certain substrates. |
| Diethylaminosulfur Trifluoride (DAST) | Deoxyfluorination of alcohols and carbonyls. | Nucleophilic Substitution | Moderate to Good | Effective for converting hydroxyl groups to fluorine. | Thermally unstable; can decompose explosively. Reacts violently with water. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of any reagent. Below are representative protocols for key transformations discussed in this guide.
Protocol 1: Photocatalytic Bromofluoroacetylation of Alkenes using this compound
This protocol describes a typical procedure for the visible-light-induced bromofluoroacetylation of an alkene.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%)
-
Solvent (e.g., DMSO, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the alkene, this compound, and the photocatalyst.
-
Add the degassed solvent under an inert atmosphere.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup and purified by column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of a Ketone using Selectfluor®
This protocol outlines the general procedure for the α-fluorination of a ketone.
Materials:
-
Ketone (1.0 equiv)
-
Selectfluor® (1.1-1.5 equiv)
-
Base (e.g., NaH, LDA, or an amine base, if required to generate the enolate)
-
Solvent (e.g., Acetonitrile, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the ketone in the chosen solvent in a reaction vessel under an inert atmosphere.
-
If necessary, add the base at an appropriate temperature (e.g., -78 °C for strong bases) to generate the enolate.
-
Add Selectfluor® portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the underlying processes can aid in understanding the reactivity and selecting the appropriate conditions.
Caption: Photocatalytic generation of a fluoroalkyl radical from this compound.
Caption: General workflow for the electrophilic fluorination of a ketone enolate.
Safety and Handling
The handling of any chemical reagent requires strict adherence to safety protocols. Fluorinating agents, in particular, can pose significant hazards.
Table 2: Safety and Handling Comparison
| Reagent | Key Hazards | Personal Protective Equipment (PPE) | Handling and Storage |
| This compound | Highly Toxic . Based on data for the closely related 2-Fluoroacetamide, it is expected to be fatal if swallowed or in contact with skin. Irritating to eyes, skin, and respiratory system. | Chemical-resistant gloves, safety goggles, lab coat. Work in a well-ventilated fume hood. | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. |
| Selectfluor® | Oxidizer. Causes skin and eye irritation. | Chemical-resistant gloves, safety goggles, lab coat. | Store in a cool, dry place. Keep away from combustible materials. |
| N-Fluorobenzenesulfonimide (NFSI) | Irritant. May cause respiratory irritation. | Chemical-resistant gloves, safety goggles, lab coat. | Store in a cool, dry place. |
| Diethylaminosulfur Trifluoride (DAST) | Corrosive, Flammable, Thermally Unstable . Reacts violently with water. Can decompose explosively upon heating. | Chemical-resistant gloves, face shield, flame-retardant lab coat. Handle with extreme caution in a fume hood. | Store in a refrigerator in a tightly sealed container. Avoid heat and moisture. |
Disposal: All fluorinating agents and their reaction byproducts should be disposed of as hazardous waste according to institutional and local regulations.
Conclusion
This compound is a specialized reagent that excels in the introduction of bromofluoroacetyl moieties into organic molecules, particularly through photocatalytic pathways. It is not a direct replacement for general fluorinating agents like Selectfluor®, NFSI, or DAST. The choice of reagent should be guided by the specific synthetic transformation required. For direct fluorination of C-H or C-OH bonds, Selectfluor® and NFSI offer safe and effective electrophilic options, while DAST provides a route for deoxyfluorination, albeit with significant handling risks. Researchers must carefully consider the reactivity, substrate scope, and, most importantly, the safety profile of each agent to ensure a successful and safe synthetic outcome.
Spectroscopic Analysis of Halogenated Acetamides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for simple halogenated acetamides. Due to the limited availability of comprehensive public data for bromofluoroacetamide, this document focuses on a detailed comparison of two closely related and well-characterized analogs: 2-Bromoacetamide and 2-Fluoroacetamide. The experimental data for these compounds serve as a valuable reference for the characterization of similar halogenated amide structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromoacetamide and 2-Fluoroacetamide, offering a clear comparison of their NMR, IR, and MS characteristics.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shift (δ) ppm | ¹³C NMR Chemical Shift (δ) ppm |
| 2-Bromoacetamide | DMSO-d₆ | 3.81 (s, 2H, CH₂) | 29.63 (CH₂), 167.92 (C=O)[1] |
| 7.29 (br, 1H, NH), 7.66 (br, 1H, NH)[1] | |||
| 2-Fluoroacetamide | D₂O | 4.84-4.95 (d, J=39.7 Hz, 2H, CH₂) | Data not readily available in cited sources |
Note: The ¹H NMR of 2-Fluoroacetamide shows a characteristic doublet for the CH₂ protons due to coupling with the adjacent fluorine atom.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 2-Bromoacetamide | ~3400, ~3200 | N-H stretching (amide) |
| ~1670 | C=O stretching (amide I) | |
| ~1400 | C-N stretching | |
| ~600-700 | C-Br stretching | |
| 2-Fluoroacetamide | ~3400, ~3200 | N-H stretching (amide) |
| ~1680 | C=O stretching (amide I) | |
| ~1400 | C-N stretching | |
| ~1000-1100 | C-F stretching |
Note: The IR spectra of both compounds are dominated by the characteristic amide absorptions. The key differentiating feature is the presence of a C-F stretch in 2-Fluoroacetamide and a C-Br stretch in 2-Bromoacetamide, typically found in the fingerprint region.
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 g/mol [2][3] | 137/139 ([M]⁺, isotopic pattern for Br), 94/96, 44[2][3] |
| 2-Fluoroacetamide | C₂H₄FNO | 77.06 g/mol [4] | 77 ([M]⁺), 44, 33[5] |
Note: The mass spectrum of 2-Bromoacetamide exhibits a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like halogenated acetamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[6]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Data Acquisition : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6] The number of scans can be adjusted based on the sample concentration.
-
¹³C NMR : A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Solid Samples (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
-
Liquid/Solution Samples : A thin film of a liquid sample or a solution can be placed between two salt plates (e.g., NaCl or KBr).[8]
-
-
Data Acquisition : Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.[8] A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[9]
-
Ionization : Electron Ionization (EI) is a common technique for small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[10]
-
Data Acquisition : Introduce the sample into the mass spectrometer. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.[11] For high-resolution mass spectrometry (HRMS), calibration with a known standard is performed to ensure accurate mass measurements.[12]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the identification and characterization of a small organic molecule like a halogenated acetamide using a combination of spectroscopic techniques.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2-Bromoacetamide [webbook.nist.gov]
- 3. 2-Bromoacetamide [webbook.nist.gov]
- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetamide, 2-fluoro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. amherst.edu [amherst.edu]
- 8. longdom.org [longdom.org]
- 9. biocompare.com [biocompare.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Validation of α-Fluoroamides Synthesized from Bromofluoroacetamide Precursors
For researchers, scientists, and drug development professionals, the precise structural validation of synthesized compounds is paramount. This guide provides a comparative analysis of the validation of α-fluoroamides, with a focus on those synthesized from bromofluoroacetamide-related precursors. We present experimental data, detailed analytical protocols, and comparisons with alternative synthetic methodologies to ensure accurate structural confirmation.
Synthesis of α-Fluoroamides: A Comparative Overview
The synthesis of α-fluoroamides can be approached through various routes. A common strategy involves the use of precursors like bromodifluoroalcohols, which can be derived from bromofluoroacetates. This method is compared with other notable synthetic strategies below.
Table 1: Comparison of Synthetic Routes to α-Fluoroamides
| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages | Reference |
| From Bromodifluoroalcohols | 2-bromo-2,2-difluoro-1,1-disubstituted alcohols, Amines | Base | Good to Excellent | Utilizes readily available starting materials. | Multi-step synthesis of the precursor may be required. | [1] |
| NHC-Catalyzed Redox Amidation | α-Fluoro α,β-unsaturated aldehydes, Amine hydrochlorides | N-Heterocyclic Carbene (NHC) catalyst, Co-catalyst (e.g., HOBt) | Good to Excellent (up to 97% ee) | Highly enantioselective, mild conditions. | Requires synthesis of specialized α-fluoroenals. | [2] |
| Zinc-Promoted Reformatsky Reaction | Aldimines, Bromodifluoroacetamides | Zinc | 64-95% | Direct approach to α,α-difluoro-β-amino amides. | Limited to the synthesis of α,α-difluoro structures. | [3][4] |
| Iron-Catalyzed C–H Fluorination | Substrates with benzylic C-H bonds, N-Fluorobenzenesulfonimide (NFSI) | Iron catalyst (e.g., Fe(OTf)₂) | Up to 92% (NMR yield) | Direct C-H functionalization, good for late-stage fluorination. | Substrate scope can be limited; potential for side reactions. | [5] |
Structural Validation of α-Fluoroamides: Key Analytical Techniques
The definitive confirmation of an α-fluoroamide structure relies on a combination of modern analytical techniques. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural elucidation of organic molecules. For α-fluoroamides, both ¹H and ¹⁹F NMR are critical.
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration. The presence of fluorine will cause splitting of adjacent proton signals.
-
¹⁹F NMR: Directly observes the fluorine nucleus, providing information about its chemical environment. The chemical shift of the fluorine atom is highly sensitive to its surroundings.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Key Parameter: ⁴JHF Coupling: A long-range coupling between the fluorine atom and the amide proton (⁴JHF) can often be observed. The magnitude of this coupling constant can provide insights into the through-space distance and dihedral angle between the F and N-H moieties, offering conformational information.[6] Studies have shown that the ⁴JHF coupling is strongest in the anti-periplanar conformation where the F and HN are closest in space.[6]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized α-fluoroamide.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, it separates components of a mixture before mass analysis.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, providing separation and mass analysis.[8]
X-Ray Crystallography
For crystalline α-fluoroamides, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[9][10] This technique is the gold standard for structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for an α-fluoroamide include:
-
N-H stretch: Typically in the range of 3200-3400 cm⁻¹.
-
C=O stretch (Amide I): Around 1630-1680 cm⁻¹.
-
C-F stretch: In the region of 1000-1400 cm⁻¹, often strong and characteristic.
Experimental Protocols
General Procedure for the Synthesis of α-Fluoroamides from α-Bromo-α,α-difluoro Alcohols
To a solution of the α-bromo-α,α-difluoro alcohol (1.0 equivalent) in acetonitrile (0.04 M), the appropriate amine (1.05 equivalents) is added dropwise.[1] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired α-fluoroamide.[1]
General Protocol for NMR Spectroscopic Analysis
NMR spectra are recorded on a 400 MHz or higher field spectrometer.[8] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. ¹⁹F NMR chemical shifts can be referenced to an external standard such as CFCl₃. Advanced 1D (NOE, DEPT) and 2D (COSY, HSQC, HMBC) experiments are conducted for complete structural assignment.[8]
General Protocol for High-Resolution Mass Spectrometry (HRMS)
HRMS data is acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.[8] This allows for the confirmation of the elemental composition of the synthesized compound.
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway from a bromodifluoro precursor and the analytical workflow for structural validation.
Caption: Synthetic pathway to α-fluoroamides from bromodifluoroacetate.
Caption: Analytical workflow for the structural validation of α-fluoroamides.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 7. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 8. Analytical Chemistry | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 9. The preferred conformation of α-fluoroamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Analysis of Bromo- vs. Chloro-fluoroacetamides in Nucleophilic Substitution for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of α-haloacetamides into molecular scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of targeted covalent inhibitors. The reactivity of the α-carbon towards nucleophilic attack is paramount, and the choice of the halogen—typically bromine or chlorine—can profoundly influence reaction kinetics and, consequently, therapeutic efficacy. This guide provides an objective comparison of the performance of bromo-fluoroacetamides and chloro-fluoroacetamides in nucleophilic substitution reactions, supported by established chemical principles and contextualized within drug discovery applications.
Executive Summary
Bromo-fluoroacetamides are significantly more reactive electrophiles than their chloro-fluoroacetamide counterparts in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. While direct, side-by-side kinetic data for these specific compounds is not extensively published, established principles of physical organic chemistry and data from analogous compounds indicate that bromoacetamides can be one to two orders of magnitude more reactive than chloroacetamides. This difference in reactivity is a critical consideration in the design of covalent inhibitors, where a balance must be struck between potent target modification and off-target effects. A prominent example of this chemistry in action is the use of a chloro-fluoroacetamide warhead in the development of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro).
Comparative Reactivity: Theoretical and Experimental Insights
The archetypal reaction mechanism for these compounds is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted, single-step process, a nucleophile attacks the electrophilic α-carbon, and simultaneously, the halide leaving group departs.
The rate of an SN2 reaction is highly dependent on the stability of the leaving group as an anion. The key to comparing bromo- and chloro-fluoroacetamides lies in the differing abilities of bromide (Br⁻) and chloride (Cl⁻) to stabilize a negative charge.
-
Leaving Group Ability: The well-established trend for halogen leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This order is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, facilitating a faster reaction rate for the bromo-variant.[1]
The presence of a fluorine atom on the α-carbon increases the electrophilicity of that carbon through a strong inductive effect, making it more susceptible to nucleophilic attack. This effect accelerates the rate of SN2 reactions for both bromo- and chloro-fluoroacetamides compared to their non-fluorinated analogs. However, the fundamental difference in leaving group ability between bromine and chlorine remains the dominant factor in their relative reactivity.
Data Presentation
While specific kinetic data for the nucleophilic substitution of bromo-fluoroacetamide versus chloro-fluoroacetamide is scarce in the literature, the following tables summarize the foundational physicochemical properties that dictate their reactivity and provide estimated relative rates based on analogous compounds.
Table 1: Comparison of Physicochemical Properties
| Property | Bromo-fluoroacetamide | Chloro-fluoroacetamide | Rationale for Reactivity Difference |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Br⁻ is a weaker base and thus a better leaving group than Cl⁻. |
| C-X Bond Enthalpy | ~285 kJ/mol | ~340 kJ/mol | The weaker C-Br bond is broken more easily, leading to a lower activation energy.[2] |
| Predicted Reactivity | High | Moderate | Superior leaving group ability of bromide leads to faster reaction rates. |
Table 2: Estimated Relative Reaction Rates in SN2 Reactions
| Substrate | Relative Rate Constant (k_rel) |
| Bromo-fluoroacetamide | ~10-100 |
| Chloro-fluoroacetamide | 1 |
Note: Relative rates are estimated based on the general observation that bromoacetamides are one to two orders of magnitude more reactive than chloroacetamides in reactions with nucleophiles like thiols.
Application in Drug Discovery: Covalent Inhibition of SARS-CoV-2 3CL Protease
A compelling application of this chemistry is the development of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[3][4] These inhibitors often feature a peptidomimetic scaffold that directs the molecule to the enzyme's active site, and an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue, typically Cysteine-145.
Chloro-fluoroacetamide (CFA) has been successfully employed as a cysteine-reactive warhead.[4][5] The thiol side chain of Cys145 acts as the nucleophile, attacking the α-carbon of the CFA moiety and displacing the chloride ion to form a stable thioether bond, thus irreversibly inactivating the enzyme.
The choice of a chloro-fluoroacetamide over a potentially more reactive bromo-fluoroacetamide in this context likely reflects a strategic decision to balance reactivity with selectivity. A highly reactive warhead could lead to off-target modifications and potential toxicity. The moderate reactivity of the chloro-fluoroacetamide provides a "sweet spot," allowing for efficient inactivation of the target protease within the desired therapeutic window while minimizing unwanted side reactions.
Signaling Pathway: Covalent Inhibition of 3CL Protease
Caption: Covalent inhibition of SARS-CoV-2 3CL protease by a chloro-fluoroacetamide warhead.
Experimental Protocols
The following are generalized protocols for the reaction of a halo-fluoroacetamide with a thiol nucleophile, representative of the reaction with a cysteine residue.
Experimental Workflow Diagram
Caption: General workflow for nucleophilic substitution of halo-fluoroacetamides with thiols.
Detailed Methodology: Reaction with a Cysteine-Containing Peptide
This protocol outlines a method to compare the reactivity of bromo- and chloro-fluoroacetamide with a model cysteine-containing peptide.
-
Materials and Reagents:
-
Model peptide with a single cysteine residue (e.g., Ac-Cys-Gly-NH₂)
-
2-Bromo-2-fluoroacetamide
-
2-Chloro-2-fluoroacetamide
-
Reaction Buffer: 50 mM phosphate buffer, pH 7.5, degassed.
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Analytical equipment: LC-MS system with a C18 column.
-
-
Procedure:
-
Peptide Preparation: Prepare a 1 mM stock solution of the cysteine-containing peptide in the degassed reaction buffer.
-
Electrophile Preparation: Prepare 10 mM stock solutions of both 2-bromo-2-fluoroacetamide and 2-chloro-2-fluoroacetamide in DMSO.
-
Reaction Initiation: In separate microcentrifuge tubes, add 90 µL of the peptide solution. To initiate the reactions, add 10 µL of the 10 mM bromo-fluoroacetamide stock to one tube and 10 µL of the 10 mM chloro-fluoroacetamide stock to the other. This results in a final peptide concentration of 0.9 mM and an electrophile concentration of 1.0 mM.
-
Incubation: Incubate both reaction mixtures at 25°C.
-
Time-Point Analysis: At various time points (e.g., 2, 5, 10, 30, 60 minutes), withdraw a 10 µL aliquot from each reaction and immediately quench it by adding it to 90 µL of a solution containing 1% formic acid to stop the reaction.
-
LC-MS Analysis: Analyze the quenched aliquots by LC-MS to determine the ratio of the unreacted peptide to the alkylated product. The disappearance of the starting material over time can be used to calculate pseudo-first-order rate constants.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining peptide concentration versus time for each reaction.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values for the bromo- and chloro-fluoroacetamide reactions to obtain a quantitative measure of their relative reactivity under these conditions.
-
Conclusion
The choice between bromo- and chloro-fluoroacetamides as electrophilic reagents in nucleophilic substitution reactions is a critical design element in medicinal chemistry. Bromo-fluoroacetamides offer significantly higher reactivity, making them suitable for applications requiring rapid and efficient alkylation. Conversely, chloro-fluoroacetamides provide a more tempered reactivity, which can be advantageous for enhancing selectivity and minimizing off-target reactions in the development of targeted covalent inhibitors, as exemplified by their use in SARS-CoV-2 3CL protease inhibitors. A thorough understanding of the kinetic implications of this halogen choice is essential for the rational design of effective and safe therapeutics.
References
Assessing the Stereoselectivity of Reactions with Bromofluoroacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and other halogens into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability. Bromofluoroacetamide, a reagent containing both a bromine and a fluorine atom on the alpha-carbon, presents a unique synthon for the introduction of a bromofluoromethyl group. However, the stereochemical outcome of reactions involving this reagent is a critical consideration for the synthesis of enantiomerically pure drug candidates.
This guide provides a comparative assessment of the potential stereoselectivity of reactions involving this compound. Due to the limited availability of direct experimental data on this compound in the scientific literature, this analysis will draw parallels from stereoselective reactions of analogous α-haloamides and N-bromo compounds. By examining these related systems, we can infer potential reaction pathways and stereochemical outcomes, and propose strategies for achieving high stereoselectivity with this compound.
Comparative Analysis of Stereoselective Reactions
The stereoselectivity of reactions at the α-carbon of this compound will be highly dependent on the reaction type, the catalyst, and the substrate. Below, we explore several key classes of stereoselective reactions and compare the performance of analogous reagents.
Enolate Alkylation and Addition Reactions
The generation of an enolate from this compound would be a primary route to forming new carbon-carbon bonds. The stereochemical outcome of subsequent reactions would be influenced by the geometry of the enolate and the facial selectivity of the electrophilic attack.
Analogous System: Diastereoselective Substitution of α-Bromoacyl-Imidazolidinones
Work by Caddick and coworkers has demonstrated that the substitution of α-bromoacyl-imidazolidinones with nitrogen nucleophiles can proceed with high diastereoselectivity. The use of a chiral auxiliary, in this case, an imidazolidinone, directs the approach of the nucleophile.
| Entry | Substrate (α-Bromoacyl-imidazolidinone) | Nucleophile | Conditions | Diastereomeric Ratio (d.r.) |
| 1 | (2'R)-N-(2-bromopropanoyl)-imidazolidinone | Benzylamine | KHMDS, THF, -78 °C | >95:5 |
| 2 | (2'R)-N-(2-bromo-3-methylbutanoyl)-imidazolidinone | Benzylamine | KHMDS, THF, -78 °C | >95:5 |
Data summarized from literature reports.
Implications for this compound:
Should a chiral auxiliary be appended to this compound, it is plausible that high diastereoselectivity could be achieved in nucleophilic substitution reactions. The stereochemical outcome would likely be dictated by the steric hindrance imposed by the auxiliary, directing the incoming nucleophile to the less hindered face of the enolate.
Caption: Diastereoselective substitution workflow.
Asymmetric Bromination and Fluorination Reactions
The bromine and fluorine atoms of this compound are introduced in its synthesis. However, understanding asymmetric bromination and fluorination reactions of related compounds can provide insight into controlling the stereocenter at which these halogens are located.
Analogous System: Organocatalytic Enantioselective α-Bromination of Aldehydes
The Jørgensen and MacMillan groups have independently developed organocatalytic methods for the enantioselective α-bromination of aldehydes using N-bromosuccinimide (NBS). Chiral secondary amine catalysts form a transient enamine with the aldehyde, which then undergoes a stereoselective attack by the electrophilic bromine source.
| Entry | Aldehyde | Catalyst | Brominating Agent | Solvent | ee (%) |
| 1 | Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | CH2Cl2 | 92 |
| 2 | Hexanal | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | NBS | THF | 96 |
Data summarized from literature reports.
Implications for this compound:
While this compound is the product of a halogenation, this highlights that if one were to synthesize a chiral variant, an organocatalytic approach could be viable. The challenge would lie in the sequential or simultaneous stereocontrolled introduction of both bromine and fluorine.
Caption: Enantioselective α-bromination pathway.
Photoenzymatic and Biocatalytic Approaches
Enzymes offer unparalleled stereocontrol in chemical transformations. Recent advances in photoenzymatic catalysis have enabled highly enantioselective reactions for the synthesis of halogenated compounds.
Analogous System: Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation
The Hyster group has developed a photoenzymatic method for the enantioselective coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantiomeric excess. This reaction utilizes a flavin-dependent "ene"-reductase.
| Entry | Alkene | Dichloroamide | Yield (%) | ee (%) |
| 1 | Styrene | 2,2-Dichloro-N-phenylacetamide | 85 | 98 |
| 2 | 4-Methoxystyrene | 2,2-Dichloro-N-phenylacetamide | 91 | 99 |
Data summarized from literature reports.
Implications for this compound:
This enzymatic approach suggests that if this compound were used as a substrate in a similar biocatalytic system, it might be possible to achieve high enantioselectivity in reactions involving the carbon-bromine or carbon-fluorine bond, or in reactions at the carbonyl group. The enzyme's active site would dictate the stereochemical outcome by precisely orienting the substrate for the reaction.
Alternative Reagents for Stereoselective Halogenated Acetamide Synthesis
| Reagent | Application | Achieved Stereoselectivity |
| N-Bromosuccinimide (NBS) | Organocatalytic α-bromination of aldehydes | Up to 96% ee |
| Ethyl Bromodifluoroacetate | Reformatsky reaction with chiral imines | Up to 95:5 d.r. |
| α-Bromoacyl-imidazolidinones | Diastereoselective nucleophilic substitution | >95:5 d.r. |
| Selectfluor® | Electrophilic fluorination of chiral enamides | >92:8 d.r. |
| α,α-Dichloroamides | Photoenzymatic hydroalkylation with alkenes | Up to 99% ee |
Experimental Protocols for Key Analogous Reactions
General Procedure for Organocatalytic Enantioselective α-Bromination of Aldehydes
To a solution of the aldehyde (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) in the specified solvent (2.0 mL) at the desired temperature, N-bromosuccinimide (0.6 mmol) is added in one portion. The reaction mixture is stirred vigorously and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na2S2O3. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the α-bromoaldehyde. Enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Diastereoselective Substitution of α-Bromoacyl-imidazolidinones
A solution of the α-bromoacyl-imidazolidinone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the enolate. The nucleophile (1.2 mmol) is then added, and the reaction mixture is stirred at -78 °C until TLC analysis indicates the consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The diastereomeric ratio of the crude product is determined by 1H NMR spectroscopy. The product is purified by flash chromatography.
Conclusion
While direct experimental data on the stereoselective reactions of this compound remains elusive, a comparative analysis of analogous systems provides valuable insights into its potential reactivity and stereochemical control. The use of chiral auxiliaries, organocatalysts, and biocatalysts has proven highly effective in achieving excellent stereoselectivity in reactions involving similar α-haloamides and N-bromo compounds. These methodologies offer a promising starting point for researchers and drug development professionals seeking to incorporate the bromofluoromethyl moiety into complex molecules with high stereochemical purity. Future work should focus on the direct application of these strategies to this compound to fully elucidate its synthetic utility and stereochemical behavior.
A Comparative Guide to the Kinetic Studies of Bromofluoroacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofluoroacetamide is a halogenated amide with significant potential in organic synthesis and drug development due to its reactive nature. The presence of both bromine and fluorine atoms on the acetamide backbone suggests a unique reactivity profile, particularly in nucleophilic substitution and hydrolysis reactions. This guide provides a comparative analysis of the expected kinetic behavior of this compound, drawing on experimental data from structurally similar haloacetamides. Due to the limited availability of direct kinetic data for this compound in the current literature, this document leverages data from analogous compounds to offer a predictive overview of its reaction kinetics and mechanisms.
Comparative Kinetic Data
The kinetic behavior of this compound can be inferred by comparing it with related haloacetamides. The electron-withdrawing effects of the halogen substituents play a crucial role in determining the electrophilicity of the α-carbon and, consequently, the rate of nucleophilic substitution reactions.
Table 1: Comparison of Predicted Reactivity with Analogous Haloacetamides
| Compound | Key Reactive Site | Expected Relative Reactivity in S\subN2 Reactions | Rationale for Predicted Reactivity |
| This compound | α-carbon | High | The combined inductive electron-withdrawing effect of both bromine and fluorine will significantly increase the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. |
| 2-Bromoacetamide | α-carbon | Moderate | The bromine atom is a good leaving group, and its electron-withdrawing nature makes the α-carbon electrophilic.[1] |
| N-Chloro-2-fluoroacetamide | α-carbon and N-Cl bond | High (at α-carbon) | The fluorine atom enhances the electrophilicity of the α-carbon, predicting an increased rate of S\subN2 reactions.[2] |
| 2-Fluoroacetamide | α-carbon | Low | Fluorine is a poor leaving group in S\subN2 reactions, leading to significantly lower reactivity compared to its bromo- and chloro- counterparts. |
Table 2: Experimentally Determined and Predicted Kinetic Parameters for Haloacetamide Reactions
| Reactant | Nucleophile | Reaction Type | Rate Constant (k) | Conditions | Reference/Prediction |
| Iodoacetamide | Cysteine | S\subN2 | ~10 M⁻¹s⁻¹ | pH 7.0 | [1] |
| 2-Bromoacetamide | Cysteine | S\subN2 | Comparable to Iodoacetamide | pH 7.0 | Predicted based on[1] |
| This compound | Thiol (e.g., Cysteine) | S\subN2 | > 10 M⁻¹s⁻¹ | pH 7.0 | Predicted |
| Chloroacetamide | Hydroxide | Hydrolysis (S\subN2) | - | Basic | [3] |
| This compound | Hydroxide | Hydrolysis (S\subN2) | Faster than Chloroacetamide | Basic | Predicted |
Experimental Protocols
The following are generalized experimental protocols for studying the kinetics of this compound reactions, based on established methodologies for analogous compounds.
Protocol 1: Kinetic Study of Nucleophilic Substitution with a Thiol
This protocol is designed to determine the second-order rate constant for the reaction of this compound with a model thiol, such as glutathione or a cysteine-containing peptide.
Materials:
-
This compound
-
Glutathione (or other thiol)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ellman's reagent (DTNB) for thiol quantification
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the thiol in the reaction buffer.
-
-
Reaction Initiation:
-
Equilibrate the reactant solutions to the desired temperature in a water bath.
-
Initiate the reaction by mixing the this compound and thiol solutions in a cuvette.
-
-
Monitoring Reaction Progress:
-
Monitor the decrease in the concentration of the free thiol over time by taking aliquots at specific time intervals.
-
Quench the reaction in the aliquots by adding a large excess of a non-nucleophilic acid.
-
Determine the thiol concentration using Ellman's reagent and measuring the absorbance at 412 nm.
-
-
Data Analysis:
-
Plot the reciprocal of the thiol concentration versus time.
-
The slope of the resulting linear plot will be the second-order rate constant (k).
-
Protocol 2: Kinetic Study of Alkaline Hydrolysis
This protocol outlines a method to determine the rate of hydrolysis of this compound under alkaline conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration
-
pH meter
-
Titration apparatus (burette, flasks)
-
Quenching solution (e.g., excess strong acid like HCl)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, add a known volume of the NaOH solution.
-
Allow the solution to reach the desired temperature.
-
-
Reaction Initiation:
-
Add a known amount of this compound to the NaOH solution with vigorous stirring to start the reaction.
-
-
Monitoring Reaction Progress:
-
At regular time intervals, withdraw a known volume of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of a standard HCl solution.
-
Back-titrate the unreacted HCl with a standard NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted hydroxide in the original reaction mixture.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be determined by dividing k' by the concentration of the hydroxide.
-
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of cellular pathway modulation by this compound.
Experimental Workflow
Caption: A generalized workflow for conducting kinetic studies of this compound.
References
A Comparative Guide to Haloacetamide Applications in Scientific Research
For researchers, scientists, and drug development professionals, haloacetamides are a versatile class of reagents with wide-ranging applications, from fundamental proteomics to the development of targeted covalent therapies. This guide provides a comprehensive comparison of the most common haloacetamides—iodoacetamide, chloroacetamide, and bromoacetamide—highlighting their performance, experimental considerations, and applications as chemical probes and covalent inhibitors.
Haloacetamides are characterized by an acetamide backbone with a halogen substituent. Their utility stems from the electrophilic nature of the carbon atom bearing the halogen, making it susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues in proteins. This reactivity allows for the specific and often irreversible modification of proteins, enabling a variety of analytical and therapeutic strategies. The choice of the halogen atom—iodine, bromine, or chlorine—profoundly influences the reactivity and specificity of the haloacetamide, a critical consideration for experimental design. Fluoroacetamide, while technically a haloacetamide, is a potent metabolic toxin and is not typically employed as a biochemical tool in the contexts discussed below.[1][2][3][4]
Comparative Performance of Haloacetamides
The reactivity of haloacetamides is largely governed by the nature of the halogen, which acts as a leaving group during nucleophilic substitution. The reactivity trend generally follows the order of leaving group stability: Iodoacetamide > Bromoacetamide > Chloroacetamide.[5] This difference in reactivity dictates the specific applications and potential drawbacks of each compound.
| Haloacetamide | Primary Application(s) | Relative Reactivity with Thiols | Key Advantages | Key Disadvantages |
| Iodoacetamide (IAA) | Cysteine alkylation in proteomics, Enzyme inhibition | High | Fast and efficient cysteine alkylation | Prone to off-target reactions with methionine, histidine, lysine, and others.[6][7] Can cause methionine-to-isothreonine conversion artifacts in proteomics.[7][8] |
| Chloroacetamide (CAA) | Cysteine alkylation in proteomics, Covalent inhibitors in drug discovery | Moderate | Higher specificity for cysteine compared to IAA, with lower off-target alkylation.[7][9][10] | Slower reaction kinetics. Can cause significant oxidation of methionine residues.[9][10] |
| Bromoacetamide (BAA) | Peptide mapping (as N-bromoacetamide/N-bromosuccinimide), Covalent cross-linking, Component of alkylation cocktails | High (comparable to IAA) | High reactivity, useful for specific chemical cleavage of peptides.[11] | Similar potential for off-target reactions as iodoacetamide. |
Applications in Proteomics and Drug Discovery
Cysteine Alkylation in Proteomics
In bottom-up proteomics, the reduction of disulfide bonds followed by the alkylation of the resulting free cysteine residues is a critical step to prevent their re-oxidation and to ensure proper protein digestion and subsequent peptide analysis by mass spectrometry.[12]
Iodoacetamide (IAA) is the most traditionally used reagent for this purpose due to its high reactivity, which ensures complete and rapid alkylation of cysteine residues.[9][10] However, this high reactivity can also lead to the modification of other amino acid residues, such as methionine, lysine, and histidine, which can complicate data analysis.[6][7] Furthermore, iodoacetamide has been shown to cause a chemical modification that can be misinterpreted as a post-translational modification or a single nucleotide polymorphism in proteogenomic studies.[7][8]
Chloroacetamide (CAA) has emerged as a popular alternative to iodoacetamide. It exhibits greater specificity for cysteine residues, resulting in fewer off-target modifications.[7][9][10] However, a significant drawback of chloroacetamide is its propensity to cause the oxidation of methionine residues, which can be as high as 40% of all methionine-containing peptides, compared to 2-5% with iodoacetamide.[9][10]
Bromoacetamide (BAA) , with reactivity comparable to iodoacetamide, is also used for cysteine alkylation, often as part of a "cocktail" of haloacetamides to leverage the different steric and electronic properties of each reagent to achieve more complete alkylation across a complex protein sample.[13]
Covalent Inhibitors in Drug Discovery
The ability of haloacetamides to form stable covalent bonds with cysteine residues has been harnessed in the development of targeted covalent inhibitors. These inhibitors can offer advantages over non-covalent counterparts, such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[14][15]
Chloroacetamide is a frequently used "warhead" in the design of covalent inhibitors due to its balanced reactivity, which allows for selective targeting of a desired cysteine residue within a protein's binding site while minimizing off-target reactions in a cellular context.[16][17] Several chloroacetamide-based inhibitors have been developed, targeting a range of proteins, including kinases and enzymes involved in bacterial cell wall synthesis.[16][18] For instance, inhibitors targeting the epidermal growth factor receptor (EGFR) have been developed for the treatment of non-small-cell lung cancer.[14][][20]
Experimental Protocols
In-Solution Protein Alkylation for Mass Spectrometry
This protocol describes the basic steps for reducing and alkylating proteins in solution prior to enzymatic digestion for mass spectrometry analysis.
-
Protein Solubilization and Denaturation : Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).
-
Reduction : Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37-56°C for 30-60 minutes.
-
Alkylation : Cool the sample to room temperature. Add the haloacetamide alkylating agent. For iodoacetamide, a final concentration of 15-20 mM is common. For chloroacetamide, a higher concentration or longer incubation time may be necessary. Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching : Quench the reaction by adding a reducing agent, such as DTT, to consume any excess haloacetamide.
-
Sample Preparation for Digestion : Dilute the sample to reduce the concentration of the denaturant (e.g., to <1 M urea) to ensure the activity of the digestive enzyme (e.g., trypsin).
-
Enzymatic Digestion : Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Desalting : Acidify the sample with an appropriate acid (e.g., formic acid) and desalt the peptides using a C18 solid-phase extraction method prior to LC-MS/MS analysis.
Covalent Inhibitor Screening using Mass Spectrometry
This workflow outlines a general procedure for screening a library of covalent compounds for binding to a target protein using intact protein mass spectrometry.[3][21][22][23]
-
Incubation : Incubate the purified target protein with each covalent inhibitor from the library at a defined concentration and for a specific time at a controlled temperature. Include a no-inhibitor control.
-
Reaction Quenching (Optional) : The reaction can be quenched by adding a scavenger molecule or by rapid dilution and acidification.
-
LC-MS Analysis : Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to separate the protein from unreacted inhibitor and other small molecules. The mass of the intact protein is measured.
-
Data Analysis : A successful covalent binding event is identified by an increase in the protein's mass corresponding to the molecular weight of the inhibitor. The percentage of protein modification can be quantified by comparing the intensities of the un-modified and modified protein peaks in the mass spectrum.
Peptide Mapping via Chemical Cleavage at Tryptophan
N-bromoacetamide (or the more commonly used N-bromosuccinimide, NBS) can be used for the chemical cleavage of peptide bonds C-terminal to tryptophan residues.[15][24][25]
-
Peptide Preparation : Dissolve the purified peptide or protein in an acidic solution, such as 50-80% acetic acid.
-
Cleavage Reaction : Add a 2 to 10-fold molar excess of N-bromosuccinimide (or N-bromoacetamide) to the peptide solution.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Reaction Quenching : Quench the reaction by adding a scavenger such as tyrosine or tryptophan to consume excess reagent.
-
Analysis : Analyze the resulting peptide fragments by reverse-phase HPLC and identify the fragments by mass spectrometry to map the location of tryptophan residues.
Visualizing Haloacetamide Applications
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of haloacetamides.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 13. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 23. en.ice-biosci.com [en.ice-biosci.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Bromofluoroacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Bromofluoroacetamide, a halogenated organic compound, necessitates a stringent disposal protocol due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure and compliant laboratory environment.
Immediate Safety and Hazard Profile
Key Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled. The related compound, 2-fluoroacetamide, is classified as fatal if swallowed or in contact with skin.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment.[4]
-
Reactivity: May be incompatible with strong acids, bases, and oxidizing agents.[5]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, Viton). Always inspect gloves for integrity before use.[5] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles are mandatory. A face shield may also be necessary.[4][5] |
| Skin and Body Protection | A fully buttoned lab coat is required. Additional protective clothing may be necessary to prevent skin exposure.[4][5] |
| Respiratory Protection | All handling of this compound waste must be conducted within a certified chemical fume hood.[2][3] |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an approved hazardous waste program. Direct disposal down the drain or in regular trash is strictly prohibited.[5]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like gloves, weighing paper, and pipette tips, in a designated, leak-proof container.[2][6]
-
Halogenated Waste Stream: This container must be clearly labeled as "Halogenated Organic Waste."[6] Do not mix with non-halogenated, acidic, or basic waste streams.[2][6]
-
Container Compatibility: Use a polyethylene or other compatible plastic container. Metal cans are not recommended as halogenated solvents can produce acids that corrode metal.[5]
-
Labeling: The hazardous waste tag must be filled out completely as soon as the first drop of waste is added.[2] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")[2]
-
The accumulation start date.
-
The name of the principal investigator or laboratory.
-
2. Storage of Waste:
-
Secure and Ventilated: Store the sealed waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area (SAA) within the laboratory.[2][5]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.[5]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[5]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2]
-
Provide Information: Be prepared to provide the waste vendor with all necessary information from the hazardous waste tag.
Spill and Decontamination Procedures
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear Appropriate PPE: Don double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5]
-
Absorb the Spill: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]
-
Collect Waste: Carefully sweep or scoop the absorbent material into the designated halogenated organic waste container. Avoid creating dust.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[2]
Disposal Workflow Diagram
References
- 1. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ICSC 1434 - FLUOROACETAMIDE [inchem.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Bromofluoroacetamide
Disclaimer: No specific Safety Data Sheet (SDS) for Bromofluoroacetamide was found. The following guidance is based on the safety data of structurally similar compounds, including 2-Bromoacetamide and 4'-Bromoacetanilide, and general laboratory safety best practices. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational plans and disposal procedures to ensure a safe laboratory environment.
Hazard Assessment and Mitigation
Given the presence of bromine and fluorine, this compound is likely to be toxic and an irritant. Assume the compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2]
Potential Hazards:
-
Toxic if swallowed.[1]
-
May be harmful if inhaled.[2]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.
-
The toxicological properties have not been fully investigated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Must be worn to protect against splashes.[3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use. |
| Body | Laboratory Coat | Long-sleeved and fully buttoned. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if handling outside of a fume hood or if aerosolization is possible. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is mandatory to minimize exposure and risk.
1. Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure a designated waste container for this compound is clearly labeled.
2. Handling:
-
All handling of this compound powder must be conducted within a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.[2]
-
Prevent contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory.[4]
3. Storage:
-
Store in a tightly closed, properly labeled container.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Incident | Emergency Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4] Do not dispose of down the drain or in general waste.
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
